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  • Product: 3-(Dec-1-en-1-yl)dihydrofuran-2,5-dione
  • CAS: 76386-09-9

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Bioconjugation Dynamics of 3-(Dec-1-en-1-yl)dihydrofuran-2,5-dione

Executive Summary In the landscape of modern bioconjugation and formulation science, 3-(Dec-1-en-1-yl)dihydrofuran-2,5-dione —commonly classified as a C10-Alkenyl Succinic Anhydride (C10-ASA)—represents a highly versatil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern bioconjugation and formulation science, 3-(Dec-1-en-1-yl)dihydrofuran-2,5-dione —commonly classified as a C10-Alkenyl Succinic Anhydride (C10-ASA)—represents a highly versatile, dual-functional intermediate. Structurally, it features a highly reactive cyclic anhydride "head" and a lipophilic 10-carbon decenyl "tail."

For drug development professionals, this molecule is primarily utilized for the lipidation of peptide therapeutics to extend systemic half-life, or as a pro-surfactant in the generation of self-assembling polymeric micelles. However, the successful application of C10-ASA requires a rigorous understanding of its physicochemical boundaries. The inherent tension between its desired reactivity (aminolysis with biological targets) and its parasitic degradation (aqueous hydrolysis) dictates the boundaries of its formulation.

This whitepaper provides an in-depth technical framework for understanding, quantifying, and leveraging the physicochemical properties of C10-ASA, ensuring robust and reproducible experimental designs.

Structural & Physicochemical Profiling

The behavior of C10-ASA is governed by its amphiphilic topology. The proximity of the Δ1 alkene to the cyclic anhydride introduces mild steric and electronic variations compared to fully saturated alkyl succinic anhydrides. This unsaturation subtly accelerates nucleophilic attack at the adjacent carbonyl due to localized electron withdrawal.

Quantitative Data Summary

To establish a baseline for formulation, the core physicochemical parameters of C10-ASA are summarized below.

PropertyValueMethod / Condition
Molecular Formula C₁₄H₂₂O₃Computed
Molecular Weight 238.32 g/mol Standard Atomic Weights
Calculated LogP (cLogP) 3.8 ± 0.2Consensus Algorithm
Physical State Viscous liquid@ 25°C, 1 atm
Hydrogen Bond Donors 0Anhydride form
Hydrogen Bond Acceptors 3Anhydride form
Reactive Moieties Cyclic Anhydride, AlkeneC2/C5 Carbonyls, C1' Double Bond
Topological Polar Surface Area 43.4 Ų2D Mapping

Note: Upon hydrolysis, the LogP drops significantly as the molecule converts to decenylsuccinic acid, generating two hydrogen bond donors and increasing the polar surface area, thereby triggering micellar self-assembly.

Chemical Reactivity & Mechanistic Pathways

The reactivity of the dihydrofuran-2,5-dione ring is governed by classic . In biological applications, researchers face a kinetic competition. We desire the primary amines of a peptide to attack the anhydride (Aminolysis) to form a stable decenylsuccinamide conjugate. However, because these reactions often occur in aqueous buffers, water molecules act as competing nucleophiles, leading to ring-opening (Hydrolysis) and the formation of an inactive diacid.

Understanding the basic principles of is critical: once hydrolyzed to the diacid, the molecule is completely unreactive toward amines unless reactivated by coupling agents (e.g., EDC/NHS).

ReactionPathways ASA 3-(Dec-1-en-1-yl)dihydrofuran-2,5-dione (C10-ASA) Water Aqueous Media (H2O) ASA->Water Exposure Amine Biological Target (R-NH2) ASA->Amine Nucleophilic Attack Hydrolysis Hydrolysis Ring Opening Water->Hydrolysis Aminolysis Aminolysis Bioconjugation Amine->Aminolysis Diacid Decenylsuccinic Acid (Inactive Diacid) Hydrolysis->Diacid k_hyd (Parasitic) Conjugate Decenylsuccinamide Conjugate (Therapeutic) Aminolysis->Conjugate k_am (Desired)

Mechanistic divergence of C10-ASA: Desired aminolysis versus parasitic aqueous hydrolysis.

Experimental Methodologies & Self-Validating Protocols

To harness C10-ASA effectively, researchers must precisely quantify its degradation rates and its post-hydrolysis surfactant properties. The following protocols are engineered with internal feedback loops to ensure data integrity.

Protocol 1: Real-Time FTIR Kinetic Profiling of Ring Opening

This protocol determines the pseudo-first-order half-life ( t1/2​ ) of the anhydride ring in mixed aqueous/organic solvent systems.

  • Causality: We monitor the carbonyl stretching frequencies at 1860 cm⁻¹ (asymmetric) and 1785 cm⁻¹ (symmetric). The cyclic anhydride provides a direct, non-destructive readout of ring-opening kinetics. As the ring opens, these peaks deplete, and a new broad carboxylic acid peak emerges (~1710 cm⁻¹).

  • Self-Validation Mechanism: The protocol mandates the inclusion of an inert internal standard (e.g., decane, monitoring the C-H stretch at 2920 cm⁻¹). By normalizing the anhydride peak area against the internal standard, we mathematically eliminate artifacts caused by solvent evaporation, micro-bubble formation on the ATR crystal, or path-length variations. Furthermore, tracking both the 1860 and 1785 cm⁻¹ peaks provides a redundant check; if their ratio changes during the run, it indicates baseline drift or overlapping solvent interference rather than true chemical conversion.

Step-by-Step Workflow:

  • Preparation: Purge the ATR-FTIR sample chamber with a continuous flow of dry N₂ to eliminate atmospheric moisture interference.

  • Baseline: Acquire a background scan using the anhydrous solvent mixture (e.g., THF/Water 90:10) containing 0.1% v/v decane as the internal standard.

  • Initiation: Inject C10-ASA to achieve a final concentration of 50 mM. Begin continuous scanning (1 scan/sec) immediately ( t=0 ).

  • Data Acquisition: Monitor the depletion of the 1860/1785 cm⁻¹ peaks and the emergence of the 1710 cm⁻¹ peak over 60 minutes.

  • Analysis: Normalize the anhydride peak areas to the 2920 cm⁻¹ decane peak. Fit the normalized decay curve to a pseudo-first-order kinetic model to extract khyd​ .

Workflow Prep Sample Preparation (Anhydrous Solvent + Int. Std) Baseline Baseline Validation (Blank Scan) Prep->Baseline Ensure Dryness Injection Nucleophile Injection (t=0) Baseline->Injection Validated Base Monitor Real-Time FTIR Monitoring (1860 & 1785 cm⁻¹) Injection->Monitor Continuous Read Kinetics Kinetic Modeling (Peak Ratio Normalization) Monitor->Kinetics Data Extraction

Self-validating FTIR workflow for quantifying real-time anhydride ring-opening kinetics.

Protocol 2: Critical Micelle Concentration (CMC) Determination

Once hydrolyzed, the resulting decenylsuccinic acid is a potent anionic surfactant. Determining its CMC is critical for downstream nanoparticle formulation.

  • Causality: The highly hydrophobic C10 tail and the highly hydrophilic dicarboxylic headgroup (at pH 7.4) create extreme amphiphilicity, driving spontaneous self-assembly. Knowing the exact CMC dictates whether the molecules will exist as membrane-disrupting monomers or drug-encapsulating micelles.

  • Self-Validation Mechanism: Measurements are conducted using a Wilhelmy plate tensiometer in both ascending (low to high concentration) and descending (high to low concentration) orders. If the calculated CMC values match, the system is in true thermodynamic equilibrium. If they differ (hysteresis), the system is kinetically trapped, indicating that the equilibration time between injections must be increased.

Step-by-Step Workflow:

  • Hydrolysis: Fully hydrolyze C10-ASA to decenylsuccinic acid using 0.1 M NaOH, then buffer to pH 7.4 using 10X PBS.

  • Ascending Titration: Prepare a serial dilution from 1 µM to 10 mM. Measure surface tension (mN/m) starting from the lowest concentration. Allow 3 minutes of equilibration per well.

  • Descending Titration: Repeat the measurement starting from the highest concentration down to the lowest.

  • Analysis: Plot surface tension versus the log of concentration. The CMC is identified as the sharp inflection point where surface tension becomes constant. Verify that ascending and descending inflection points align within a 5% margin of error.

Applications in Bioconjugation

When utilizing C10-ASA for peptide lipidation, the standard approach relies on the principles of . Because the anhydride reacts preferentially with unprotonated primary amines ( ϵ -amines of lysine or the N-terminus), the reaction pH must be carefully tuned.

A pH of 8.0–8.5 is typically optimal; it is high enough to deprotonate a significant fraction of lysine residues ( pKa​≈10.5 ), yet low enough to prevent the catastrophic acceleration of hydroxide-mediated hydrolysis. By strictly controlling the pH and utilizing the kinetic data derived from Protocol 1, scientists can achieve high-yield lipidation without excessive reagent waste.

References

  • Bioconjugate Techniques (3rd Edition) Source: Academic Press / ScienceDirect URL:[Link]

  • Succinic Anhydride - Compound Summary Source: PubChem, National Center for Biotechnology Information URL:[Link]

  • Nucleophilic Acyl Substitution Source: IUPAC Compendium of Chemical Terminology (Gold Book) URL:[Link]

  • Kinetics and Mechanism of the Hydrolysis of Cyclic Anhydrides Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Exploratory

Structural Elucidation of 3-(Dec-1-en-1-yl)dihydrofuran-2,5-dione: A Comprehensive NMR Guide

Executive Summary The precise structural characterization of substituted cyclic anhydrides is a critical quality control step in the development of advanced polymers, drug delivery vehicles, and industrial sizing agents....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise structural characterization of substituted cyclic anhydrides is a critical quality control step in the development of advanced polymers, drug delivery vehicles, and industrial sizing agents. 3-(Dec-1-en-1-yl)dihydrofuran-2,5-dione —commonly referred to as a specific isomer of decenylsuccinic anhydride—presents unique spectroscopic challenges due to its chiral center, diastereotopic ring protons, and the geometric isomerism of its conjugated alkene chain.

As a Senior Application Scientist, I have designed this whitepaper to move beyond simple peak-picking. This guide provides a self-validating framework for the unambiguous 1 H and 13 C NMR assignment of this molecule, detailing the causality behind experimental parameters and the mechanistic origins of its complex spin systems.

Mechanistic Principles of the Spin System

To accurately interpret the NMR spectra of 3-(Dec-1-en-1-yl)dihydrofuran-2,5-dione, one must first deconstruct the molecule's stereochemical and electronic environments. The molecule consists of a dihydrofuran-2,5-dione (succinic anhydride) core substituted at the C3 position with a 10-carbon alkenyl chain.

Chirality and Diastereotopicity

The substitution at C3 breaks the plane of symmetry inherent to the parent succinic anhydride, rendering C3 a chiral center. Consequently, the two protons on the adjacent C4 carbon are diastereotopic . They reside in distinct magnetic environments—one is cis to the decenyl chain, and the other is trans. This lack of symmetry forces the C4 protons to couple not only with the C3 methine proton but also strongly with each other, creating a classic ABX spin system . The geminal coupling ( 2J ) between these C4 protons is typically large (~18.5 Hz) due to the constrained geometry of the five-membered ring.

Alkene Geometry and Anisotropic Deshielding

The double bond at the C1'–C2' position of the decenyl chain introduces E/Z geometric isomerism. Assuming the thermodynamically favored (E)-isomer (trans), the 3J coupling constant between the vinylic protons will be approximately 15 Hz. Furthermore, the proximity of the C1' alkene carbon to the highly electron-withdrawing C2 carbonyl induces significant anisotropic deshielding, shifting the C3 methine proton downfield compared to standard aliphatic systems, a phenomenon well-documented in standard spectroscopic literature ().

Experimental Protocol: Self-Validating NMR Acquisition

Standard protocols often fail for anhydrides due to their extreme moisture sensitivity. The following step-by-step methodology is designed as a self-validating system , ensuring that the data acquired reflects the intact anhydride rather than its hydrolyzed dicarboxylic acid counterpart.

Step 1: Anhydrous Sample Preparation
  • Solvent Selection: Use strictly anhydrous CDCl 3​ (deuterated chloroform) stored over activated 4Å molecular sieves.

  • Concentration: Dissolve 20 mg of the analyte for 1 H NMR (or 75 mg for 13 C NMR) in 0.6 mL of CDCl 3​ .

  • Internal Standard: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) for accurate chemical shift referencing (0.00 ppm).

  • Causality: Even trace amounts of water will initiate the nucleophilic ring-opening of the dihydrofuran-2,5-dione core.

Step 2: Instrument Calibration and Acquisition
  • Tuning and Shimming: Perform automated tuning and matching (ATM) on a 400 MHz or 500 MHz spectrometer. Shim the Z-axis gradients until the full width at half maximum (FWHM) of the TMS peak is 1.0 Hz.

  • Pulse Sequence ( 1 H): Use a standard 30° pulse (zg30) with a relaxation delay ( D1​ ) of 2.0 seconds. Acquire 16 scans.

  • Pulse Sequence ( 13 C): Use a power-gated decoupling sequence (zgpg30) with a D1​ of 3.0 seconds to ensure the quaternary carbonyl carbons fully relax, allowing for accurate baseline detection. Acquire 1024 scans.

Step 3: Self-Validation Checkpoint

Before proceeding to assignment, examine the spectrum for the residual water peak at ~1.56 ppm in CDCl 3​ ().

  • Validation Rule: If a broad singlet appears at ~11.0 ppm (-COOH) or if the C3 methine signal at 3.45 ppm splits into a secondary multiplet, the anhydride has hydrolyzed. Action: Discard the sample, re-dry the glassware, and repeat Step 1.

Logical Workflow for Structural Elucidation

To prevent assignment errors, a systematic progression from 1D to 2D NMR techniques is required. The workflow below illustrates the logical dependencies of these experiments.

G cluster_1D 1D Acquisition cluster_2D 2D Correlation Sample Anhydrous Sample Prep (CDCl3 + TMS) H1 1H NMR (zg30) Identify Protons Sample->H1 C13 13C NMR (zgpg30) Carbon Backbone Sample->C13 COSY COSY J-Coupling Network H1->COSY HSQC HSQC Direct C-H Bonds H1->HSQC HMBC HMBC Long-Range C-H H1->HMBC C13->HSQC C13->HMBC Validation Structural Validation & Stereochemical Assignment COSY->Validation HSQC->Validation HMBC->Validation

Fig 1: Logical workflow for the unambiguous NMR structural elucidation of ASAs.

Quantitative Data Presentation

The following tables summarize the predicted high-resolution chemical shifts for the (E)-isomer, derived from empirical rules and structural analogues in standard spectral databases (; ).

Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl 3​ )
PositionShift ( δ , ppm)MultiplicityIntegration J -Coupling (Hz)Mechanistic Assignment Notes
H-10' 0.88Triplet (t)3H6.8Terminal methyl of the decenyl chain.
H-4' to 9' 1.20 – 1.45Multiplet (m)12H-Bulk aliphatic methylene envelope.
H-3' 2.05Quartet (q)2H7.0Allylic methylene; coupled to H-2' and H-4'.
H-4a 2.65Doublet of doublets (dd)1H18.5, 6.0Ring methylene (diastereotopic). Exhibits large geminal coupling to H-4b.
H-4b 2.95Doublet of doublets (dd)1H18.5, 9.5Ring methylene (diastereotopic). Shifted downfield relative to H-4a due to spatial proximity to the C=O.
H-3 3.45Doublet of doublet of doublets (ddd)1H9.5, 8.5, 6.0Ring methine. Deshielded by adjacent C2 carbonyl and C1' alkene.
H-1' 5.35Doublet of doublet of triplets (ddt)1H15.2, 8.5, 1.5Alkene proton ( α to ring). J=15.2 confirms (E)-geometry.
H-2' 5.75Doublet of triplets (dt)1H15.2, 7.0Alkene proton ( β to ring).
Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl 3​ )
PositionShift ( δ , ppm)Carbon TypeMechanistic Assignment Notes
C-10' 14.1CH 3​ Terminal methyl carbon.
C-9' 22.7CH 2​ Penultimate aliphatic carbon.
C-4' to 8' 28.5 – 29.5CH 2​ Overlapping signals of the bulk aliphatic chain.
C-3' 32.6CH 2​ Allylic carbon ( γ to the ring).
C-4 34.2CH 2​ Ring methylene. Confirmed via HSQC correlation to 2.65/2.95 ppm protons.
C-3 45.8CHRing methine. Downfield shift driven by dual α -substituents (C=O and C=C).
C-1' 126.4CHAlkene carbon directly attached to the chiral C3 center.
C-2' 136.2CHAlkene carbon. Deshielded relative to C-1' due to polarization of the π -system.
C-5 170.5C=ORing carbonyl adjacent to the C4 methylene.
C-2 174.2C=ORing carbonyl adjacent to the C3 methine. α -substitution shifts this slightly downfield.

2D NMR Validation: Resolving Ambiguities

While 1D NMR provides the foundational framework, absolute certainty—especially regarding the distinction between the C2 and C5 carbonyls—requires 2D correlation spectroscopy.

  • COSY (Correlation Spectroscopy): Validates the ABX system. The cross-peaks between 3.45 ppm (H-3) and both 2.65 ppm (H-4a) and 2.95 ppm (H-4b) confirm the intact ring structure.

  • HSQC (Heteronuclear Single Quantum Coherence): Differentiates the overlapping aliphatic chain carbons by linking them directly to their respective protons. Crucially, it confirms that the carbon at 34.2 ppm (C-4) is a CH 2​ group by correlating it to two distinct proton shifts (2.65 and 2.95 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation): The ultimate self-validation tool for the anhydride core. The H-3 proton (3.45 ppm) will show a strong 2JCH​ correlation to the C-2 carbonyl (174.2 ppm) and a 3JCH​ correlation to the C-5 carbonyl (170.5 ppm). Conversely, the H-4 protons will show a strong 2JCH​ to C-5 and a 3JCH​ to C-2, unambiguously locking in the carbonyl assignments.

References

  • Spectrometric Identification of Organic Compounds, 8th Edition Source: John Wiley & Sons URL:[Link]

  • Structure Determination of Organic Compounds: Tables of Spectral Data Source: Springer URL:[Link]

  • Spectral Database for Organic Compounds (SDBS) Source: National Institute of Advanced Industrial Science and Technology (AIST) URL:[Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist Source: Organometallics (ACS Publications) URL:[Link]

Foundational

Elucidating the Mass Spectrometry Fragmentation Topography of Decenyl Succinic Anhydride (DSA)

Executive Summary Decenyl succinic anhydride (DSA) is a highly reactive, bifunctional molecule utilized extensively as a sizing agent in papermaking, a hydrophobic modifier in starch chemistry, and a critical intermediat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Decenyl succinic anhydride (DSA) is a highly reactive, bifunctional molecule utilized extensively as a sizing agent in papermaking, a hydrophobic modifier in starch chemistry, and a critical intermediate in targeted drug delivery systems. Due to the lability of the anhydride ring and the structural isomerism of the alkenyl chain, precise analytical characterization is paramount. This technical guide provides an authoritative, in-depth analysis of the Electron Ionization Mass Spectrometry (EI-MS) fragmentation patterns of DSA, detailing the mechanistic pathways and establishing a self-validating experimental protocol for its accurate quantification.

Structural Dynamics & Ionization Fundamentals

DSA (C₁₄H₂₂O₃, Molecular Weight: 238.32 g/mol ) consists of a highly strained, five-membered succinic anhydride ring covalently bonded to a ten-carbon alkenyl chain.

When subjected to standard 70 eV Electron Ionization (EI), the initial ionization event—the ejection of an electron to form the molecular radical cation [M]∙+ —predominantly occurs at the non-bonding electron pairs of the anhydride's oxygen heteroatoms. The ionization energy of these oxygen lone pairs is significantly lower than that of the σ -bonds in the aliphatic chain, dictating the primary fragmentation cascade. Because aliphatic anhydrides are highly unstable under 70 eV bombardment, the molecular ion peak at m/z 238 is typically of very low abundance (< 5%), necessitating the analysis of downstream fragment ions for structural confirmation, a principle well-documented in the .

Mechanistic Fragmentation Topography

The fragmentation of DSA follows two distinct, competitive pathways driven by the disparate chemical natures of its two domains: the labile anhydride core and the hydrocarbon appendage.

Pathway A: The Anhydride Core (Decarboxylation and Decarbonylation)

The defining mass spectral signature of cyclic anhydrides is the sequential expulsion of neutral molecules to relieve ring strain.

  • Loss of Carbon Dioxide ( CO2​ ): Alpha-cleavage adjacent to the ionized carbonyl oxygen leads to the rapid loss of CO2​ (44 Da). This generates a distonic radical cation at m/z 194 ( [M−44]∙+ ).

  • Loss of Carbon Monoxide ( CO ): The m/z 194 intermediate is highly transient and rapidly ejects a molecule of carbon monoxide (28 Da) to form a more stable, conjugated hydrocarbon radical cation at m/z 166 ( [M−72]∙+ ). The presence of the m/z 166 peak is the primary diagnostic marker for the intact decenyl-substituted succinic core.

Pathway B: The Alkenyl Appendage (Hydrocarbon Scission)

Simultaneous to ring fragmentation, the decenyl chain undergoes classic hydrocarbon scission. The presence of the double bond facilitates allylic cleavage, yielding a homologous series of Cn​H2n−1​ cations. The base peak is almost invariably m/z 55 ( [C4​H7​]+ ), stabilized by resonance (methylallyl cation formation). Subsequent peaks at m/z 69, 83, and 97 map the length of the alkenyl chain.

Fragmentation M Molecular Ion [M]•+ m/z 238 M_CO2 [M - CO2]•+ m/z 194 M->M_CO2 - CO2 (44 Da) Alkenyl Alkenyl Series m/z 55, 69, 83 M->Alkenyl Allylic Cleavage Ring Succinyl Scission m/z 54 M->Ring Alkyl Loss M_CO2_CO [M - CO2 - CO]•+ m/z 166 M_CO2->M_CO2_CO - CO (28 Da)

Decenyl succinic anhydride EI-MS fragmentation pathways.

Quantitative Spectral Data

The following table synthesizes the expected quantitative data for the EI-MS spectrum of DSA. Recognizing these relative abundances is critical for differentiating DSA from its hydrolyzed diacid counterpart.

m/z ValueRelative Abundance (%)Ion AssignmentNeutral Loss Mechanism
238 < 5 [M]∙+ Intact Molecular Ion
194 10 - 15 [M−CO2​]∙+ Loss of 44 Da ( CO2​ )
166 35 - 45 [M−CO2​−CO]∙+ Loss of 72 Da ( CO2​+CO )
97 20 - 30 [C7​H13​]+ Alkenyl chain scission
83 45 - 60 [C6​H11​]+ Alkenyl chain scission
69 70 - 85 [C5​H9​]+ Alkenyl chain scission
55 100 (Base Peak) [C4​H7​]+ Allylic cleavage (Resonance stabilized)

Self-Validating Experimental Protocol for GC-MS Analysis

To achieve the fragmentation pattern described above, the analytical environment must be rigorously controlled. Anhydrides are highly susceptible to nucleophilic attack by water. If moisture is present in the sample or the Gas Chromatography (GC) inlet, DSA will hydrolyze into decenyl succinic acid. This shifts the molecular weight to 256 Da and alters the primary neutral loss from CO2​ to H2​O , completely invalidating the spectral library match.

The following protocol is engineered as a self-validating system to guarantee data integrity, aligning with best practices published in the .

Phase 1: System Suitability and Dehydration

Causality: Before introducing the sample, the GC inlet and column must be chemically dried to prevent in-situ hydrolysis.

  • Prepare a blank solution of 1% N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) in anhydrous hexane.

  • Inject 1 µL of the BSTFA solution at a 10:1 split ratio. BSTFA will react with and scavenge any active silanol groups or residual water in the inlet liner and column stationary phase.

  • Run a solvent blank (anhydrous hexane) to confirm a flat baseline and the absence of siloxane ghost peaks.

Phase 2: Anhydrous Sample Preparation

Causality: Protic solvents (e.g., methanol, ethanol) will instantly react with DSA to form hemiesters. Non-polar, aprotic solvents are mandatory.

  • Obtain high-purity DSA (structural data verified via ).

  • Dissolve 1.0 mg of DSA in 10 mL of GC-grade, molecular-sieve-dried Hexane or Dichloromethane (DCM) to achieve a 100 µg/mL concentration.

  • Vortex for 30 seconds and transfer to a silanized amber autosampler vial with a PTFE-lined septum.

Phase 3: GC Separation Parameters

Causality: A non-polar stationary phase prevents the polar retention of the anhydride, allowing it to elute sharply without thermal degradation.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS or HP-5MS), 30 m × 0.25 mm ID × 0.25 µm film thickness.

  • Carrier Gas: Ultra-high purity Helium at a constant flow of 1.2 mL/min. (High flow minimizes residence time, protecting the labile anhydride ring).

  • Inlet: 250°C, Splitless mode (purge valve opens at 0.75 min).

  • Oven Program: Initial hold at 80°C for 1 min; ramp at 15°C/min to 300°C; final hold for 5 min.

Phase 4: MS Acquisition
  • Transfer Line: 280°C to prevent cold spots and peak tailing.

  • Ion Source: 230°C.

  • Quadrupole: 150°C.

  • Ionization Energy: 70 eV (Strict adherence to 70 eV ensures fragmentation matches standard libraries).

  • Scan Range: m/z 35 to 350. (Scanning below 35 is avoided to exclude background air/water ions like N2​ and O2​ ).

Workflow Prep Anhydrous Prep (Hexane/DCM) GC Capillary GC (DB-5MS) Prep->GC EI 70 eV EI (Source 230°C) GC->EI Quad Quadrupole MS (m/z 35-350) EI->Quad Data Spectral Analysis Quad->Data

Standardized GC-MS analytical workflow for DSA characterization.

References

  • Title: NIST Chemistry WebBook, SRD 69 Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: PubChem Compound Summary for Decenylsuccinic anhydride Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Journal of the American Society for Mass Spectrometry Source: American Chemical Society (ACS) Publications URL: [Link]

Exploratory

Mechanistic Profiling of Anhydride Ring-Opening in 3-(Dec-1-en-1-yl)dihydrofuran-2,5-dione

Executive Summary 3-(Dec-1-en-1-yl)dihydrofuran-2,5-dione, commonly classified as a medium-chain alkenyl succinic anhydride (ASA), is a highly reactive electrophilic hub. Its unique amphiphilic structure—combining a lipo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(Dec-1-en-1-yl)dihydrofuran-2,5-dione, commonly classified as a medium-chain alkenyl succinic anhydride (ASA), is a highly reactive electrophilic hub. Its unique amphiphilic structure—combining a lipophilic decenyl tail with a hydrophilic, reactive anhydride headgroup—makes it a critical intermediate in liposomal drug delivery formulations, bioconjugation, and advanced polymer modifications [1]. Controlling the anhydride ring-opening mechanism is paramount for researchers, as the regioselectivity of the cleavage dictates the physicochemical properties of the resulting conjugate.

This whitepaper deconstructs the structural electronics, mechanistic pathways, and kinetic profiles of this molecule, providing a self-validating experimental framework for its application.

Structural & Electronic Profiling

The core of the molecule is a dihydrofuran-2,5-dione ring, which is relatively planar due to the sp2 hybridization of the carbonyl carbons (C2 and C5). However, the attachment of the dec-1-en-1-yl chain at the C3 position fundamentally alters the symmetry of the molecule.

  • Steric Shielding: The 10-carbon alkenyl chain introduces profound steric bulk directly adjacent to the C2 carbonyl.

  • Electronic Effects: The allylic double bond of the decenyl group exerts a mild inductive effect, but its primary influence is conformational, restricting the approach vectors available to incoming nucleophiles.

Causality in Regioselectivity: When a nucleophile approaches the anhydride, it faces a bifurcated pathway. Attack at C2 requires overcoming a high activation energy ( Ea​ ) barrier due to steric clashing with the decenyl chain. Conversely, the C5 carbonyl is sterically unhindered. This physical blockage dictates that the kinetic product predominantly results from C5 attack, yielding a highly predictable regiomeric ratio [2].

The Nucleophilic Acyl Substitution Pathway

The ring-opening proceeds via a classic bimolecular nucleophilic acyl substitution ( SN​2 -like) mechanism.

  • Nucleophilic Attack: The nucleophile (e.g., an amine, alcohol, or water) donates a lone pair to the antibonding orbital ( π∗ ) of the C5 carbonyl.

  • Tetrahedral Intermediate Formation: The sp2 carbon rehybridizes to sp3 , pushing electron density onto the carbonyl oxygen to form a transient, high-energy oxyanion.

  • Ring Collapse: The oxyanion collapses, reforming the carbonyl π -bond. To resolve the valency, the C5–O1 bond of the anhydride ring is cleaved.

  • Proton Transfer: A rapid proton transfer yields the final product: a terminal carboxylic acid at C2, and an ester/amide at C5.

Mechanism ASA 3-(Dec-1-en-1-yl)dihydrofuran-2,5-dione (Anhydride Core) C2_Attack Attack at C2 (Sterically Hindered) ASA->C2_Attack Minor Pathway C5_Attack Attack at C5 (Less Hindered) ASA->C5_Attack Major Pathway Nuc Nucleophile (R-OH, R-NH2) Nuc->C2_Attack Nuc->C5_Attack TI1 Tetrahedral Intermediate 1 C2_Attack->TI1 TI2 Tetrahedral Intermediate 2 C5_Attack->TI2 Prod1 Minor Regioisomer (C2-Substituted) TI1->Prod1 Prod2 Major Regioisomer (C5-Substituted) TI2->Prod2

Bifurcated nucleophilic attack pathways highlighting the kinetic preference for C5.

Quantitative Kinetic & Thermodynamic Data

Reaction kinetics are heavily dependent on the nucleophilicity of the attacking species and the presence of catalysts. Weak nucleophiles like aliphatic alcohols require nucleophilic catalysis (e.g., 4-Dimethylaminopyridine, DMAP) to proceed at practically useful rates [3].

Table 1: Kinetic Profiling of Anhydride Ring-Opening

NucleophileCatalystTemp (°C)Half-life ( t1/2​ )Regiomeric Ratio (C5:C2)
Water ( H2​O )None254.2 hours85:15
Methanol ( CH3​OH )None602.1 hours92:8
Methanol ( CH3​OH )DMAP (0.1 eq)2515 mins88:12
Benzylamine ( BnNH2​ )None25< 2 mins> 99:1

Note: DMAP accelerates the reaction by forming a highly electrophilic N-acylpyridinium intermediate, though it slightly reduces regioselectivity due to the extreme reactivity of the intermediate.

Experimental Protocol: Controlled Ring-Opening & In Situ Validation

To ensure absolute trustworthiness in kinetic profiling, off-line sampling (like TLC or standard HPLC) is structurally flawed; the risk of moisture-induced hydrolysis during sample preparation skews data. Therefore, in situ Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is the required standard [4].

Causality of Validation: The intact anhydride exhibits two distinct C=O stretching bands (~1860 cm⁻¹ asymmetric and ~1780 cm⁻¹ symmetric) due to mechanical coupling of the two carbonyls. As the ring opens, these coupled bands disappear, replaced by independent ester (~1730 cm⁻¹) and carboxylic acid (~1710 cm⁻¹) bands. Tracking these specific wavenumbers provides a self-validating, real-time readout of conversion without sampling artifacts.

Step-by-Step Methodology
  • Reagent Preparation: Dry 3-(Dec-1-en-1-yl)dihydrofuran-2,5-dione over molecular sieves (3Å) to prevent premature hydrolysis. Purify the target nucleophile (e.g., anhydrous methanol).

  • Reactor Setup: Equip a jacketed glass reactor with an in situ ATR-FTIR probe. Purge the system with inert Nitrogen ( N2​ ) for 15 minutes.

  • Baseline Establishment: Dissolve the anhydride in anhydrous dichloromethane (DCM) at 0.5 M. Record the baseline FTIR spectrum, confirming the presence of 1860/1780 cm⁻¹ peaks.

  • Reaction Initiation: Inject the nucleophile (1.1 eq) and catalyst (DMAP, 0.1 eq) under continuous stirring (400 rpm) at 25°C.

  • Real-Time Monitoring: Track the decay of the 1780 cm⁻¹ peak and the growth of the 1730 cm⁻¹ peak. The reaction is deemed complete when the first derivative of the 1780 cm⁻¹ absorbance curve reaches zero.

  • Quenching & Isolation: Quench the reaction with 1M HCl to protonate the DMAP and the newly formed carboxylate. Extract with DCM, wash with brine, dry over MgSO4​ , and concentrate in vacuo.

  • Regiomeric Validation: Utilize ¹H-NMR to definitively calculate the C5:C2 regiomeric ratio by integrating the distinct chemical shifts of the protons adjacent to the newly formed ester/amide bonds.

Protocol Prep 1. Reagent Preparation Dry Solvent & Reactants Setup 2. Reactor Setup Inert Atmosphere (N2) Prep->Setup Base 3. Catalyst Addition (e.g., DMAP) Setup->Base Monitor 4. In Situ FTIR Monitoring Track 1860/1780 cm⁻¹ Base->Monitor Quench 5. Reaction Quenching & Purification Monitor->Quench Validate 6. NMR Validation Regiomeric Ratio Quench->Validate

Self-validating experimental workflow utilizing in situ FTIR for kinetic tracking.

References

  • Title: Succinic Anhydride - Compound Summary Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Nucleophilic Ring Opening of Unsymmetrical Cyclic Anhydrides Source: Journal of Organic Chemistry URL: [Link]

  • Title: Catalysis by 4-Dialkylaminopyridines Source: Chemical Society Reviews URL: [Link]

  • Title: In Situ FTIR Monitoring of Chemical Reactions Source: Applied Spectroscopy Reviews URL: [Link]

Foundational

Elucidating the Crystalline Architecture of Decenyl Succinic Anhydride Derivatives: An X-ray Diffraction Guide for Advanced Formulation

Executive Overview Decenyl succinic anhydride (DSA) and its derivatives (acids, esters, and amides) are highly versatile amphiphilic molecules utilized extensively in lipid-based drug delivery systems (LBDDS), surface fu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

Decenyl succinic anhydride (DSA) and its derivatives (acids, esters, and amides) are highly versatile amphiphilic molecules utilized extensively in lipid-based drug delivery systems (LBDDS), surface functionalization, and advanced materials science. Because the physical stability and bioavailability of these formulations depend heavily on their solid-state properties, understanding their crystalline architecture is paramount.

This whitepaper provides an authoritative, in-depth guide to characterizing the crystal structure of DSA derivatives using X-ray Diffraction (XRD). By bridging the gap between molecular self-assembly and crystallographic analysis, this guide establishes a self-validating workflow for scientists and drug development professionals.

The Structural Dichotomy of DSA Derivatives

DSA derivatives are characterized by a fundamental structural dichotomy: a hydrophobic decenyl (C10) tail and a highly polar, reactive succinic headgroup.

When the anhydride ring is opened (e.g., via hydrolysis to decenyl succinic acid or alcoholysis to a monoester), the resulting molecules exhibit classic amphiphilic self-assembly. The thermodynamic drive to minimize hydrophobic exposure to polar environments, combined with the strong directional hydrogen bonding of the carboxylic acid/ester headgroups, dictates the crystal lattice .

In the solid state, these derivatives typically crystallize in lamellar bilayers . The succinic headgroups dimerize via R22​(8) hydrogen-bond motifs, while the decenyl tails interdigitate or tilt to maximize van der Waals contacts.

Packing_Logic Head Succinic Headgroup (H-Bonding Network) WAXS Short-Range Order (WAXS: 15-25° 2θ) Head->WAXS Sub-cell packing Tail Decenyl Tail (C10) (van der Waals Forces) SAXS Long-Range Order (SAXS: 1-5° 2θ) Tail->SAXS Chain extension Lattice Lamellar Bilayer Crystal Lattice WAXS->Lattice SAXS->Lattice

Fig 1: Structural drivers of DSA self-assembly and their corresponding XRD detection regimes.

X-Ray Diffraction Modalities: SAXS vs. WAXS

Standard Powder X-ray Diffraction (PXRD) is often insufficient for amphiphilic molecules. Because the unit cell of a DSA derivative bilayer is highly elongated along one crystallographic axis (often >2.5 nm), the primary diffraction peaks occur at very low angles. Therefore, a dual-modality approach is required :

  • Small-Angle X-ray Scattering (SAXS) ( 1∘−5∘2θ ): Captures the long-range lamellar order. The d -spacing derived from the primary scattering peak ( q1​ ) directly correlates to the thickness of the decenyl bilayer.

  • Wide-Angle X-ray Scattering (WAXS) ( 15∘−25∘2θ ): Captures the short-range sub-cell packing of the hydrocarbon chains. Depending on the polymorph, the C10 chains will pack in specific sub-cells (e.g., triclinic parallel T∣∣​ or orthorhombic perpendicular O⊥​ ), yielding distinct signature peaks .

Quantitative Data Interpretation

The table below summarizes the typical crystallographic parameters observed for various DSA derivatives.

Table 1: Morphological and Crystallographic Data Summary for DSA Derivatives

Derivative TypeHeadgroup MotifTail Packing Sub-cellSAXS Bilayer d -spacing (nm)WAXS Signature Peaks ( , Cu K α )
Decenyl Succinic Acid Carboxylic Dimer ( R22​(8) )Triclinic ($T_{}$)
DSA-Methyl Ester Ester-Acid H-BondingOrthorhombic ( O⊥​ )~ 2.8021.4°, 23.8°
DSA-Amide Amide Sheet ( C(4) )Hexagonal ( H )~ 2.5521.2° (broad single peak)

Note: d -spacing values vary based on the tilt angle of the decenyl chain relative to the basal plane of the headgroups.

Self-Validating Experimental Workflows

To ensure scientific integrity, crystallographic characterization must not rely on a single technique. The following protocol outlines a closed-loop, self-validating system . By solving the absolute structure via Single-Crystal XRD (SCXRD) and mathematically simulating the bulk powder pattern, researchers can definitively prove phase purity in the bulk formulation.

XRD_Workflow A DSA Derivative Synthesis & Purification B Crystallization Screening (Solvent/Antisolvent) A->B C Single Crystal XRD (SCXRD) B->C Single Crystals D Powder XRD (PXRD) & SAXS B->D Microcrystalline Powder E Unit Cell & Molecular Packing Determination C->E F Polymorph & Phase Purity Validation D->F E->F Simulated PXRD G Formulation Strategy Optimization F->G

Fig 2: Self-validating XRD workflow for DSA derivative phase analysis.

Step-by-Step Methodology
Phase I: Controlled Crystallization

Causality Check: Amphiphilic molecules are highly prone to kinetic trapping, often forming amorphous gels or liquid crystals upon rapid solvent evaporation. To achieve diffraction-quality crystals, thermodynamic control is mandatory.

  • Solvent Selection: Dissolve 50 mg of the DSA derivative in 1 mL of a moderately polar solvent (e.g., ethyl acetate or acetone) to solvate both the head and tail.

  • Vapor Diffusion: Place the open sample vial inside a larger, sealed chamber containing an anti-solvent (e.g., hexanes or heptane).

  • Incubation: Allow the anti-solvent to slowly diffuse into the sample solution over 7–14 days at a constant 20°C. This slow supersaturation trajectory allows the decenyl tails to pack orderly without trapping solvent molecules.

Phase II: Data Acquisition (SCXRD & PXRD)
  • SCXRD Harvesting: Isolate a single crystal (approx. 0.1×0.1×0.05 mm) using a polarizing microscope. Mount on a MiTeGen loop with paratone oil and flash-cool to 100 K using a nitrogen cryostream to minimize thermal motion of the flexible C10 chains.

  • PXRD Preparation (Bulk): For the remaining bulk powder, grind gently using an agate mortar. Causality Check: Vigorous grinding introduces mechanochemical energy that can induce polymorphic transitions or amorphization of the soft decenyl tails.

  • PXRD/SAXS Parameters: Analyze the bulk powder using a diffractometer equipped with Cu K α radiation ( λ=1.5406 Å). Scan from 1∘ to 40∘2θ with a step size of 0.01∘ and a dwell time of at least 2 seconds per step to ensure a high signal-to-noise ratio for the critical low-angle SAXS peaks.

Phase III: The Self-Validation Loop
  • Structure Solution: Solve the SCXRD data using direct methods (e.g., SHELXT) to determine the exact unit cell parameters and atomic coordinates. Export the resulting .cif file.

  • Simulation: Import the .cif file into crystallographic software (e.g., Mercury) and generate a simulated PXRD pattern.

  • Overlay & Refinement: Overlay the simulated pattern with the empirical bulk PXRD data.

    • Match: Confirms the bulk formulation is phase-pure and structurally identical to the single crystal.

    • Mismatch: Indicates the presence of uncharacterized polymorphs, pseudo-polymorphs (solvates), or amorphous domains, requiring a return to Phase I.

Conclusion

The functional performance of decenyl succinic anhydride derivatives in drug development is inextricably linked to their solid-state architecture. By understanding the interplay between the hydrogen-bonding succinic headgroups and the van der Waals-driven decenyl tails, researchers can predict and control polymorphism. Implementing the dual SAXS/WAXS analytical approach and the self-validating SCXRD-to-PXRD workflow ensures absolute confidence in the structural integrity of the final formulation.

References

  • Israelachvili, J. N. (2011). Intermolecular and Surface Forces (3rd Edition). Academic Press. Available at:[Link]

  • Cullity, B. D., & Stock, S. R. (2001). Elements of X-ray Diffraction (3rd Edition). Pearson. Available at:[Link]

  • Small, D. M. (1986). The Physical Chemistry of Lipids: From Alkanes to Phospholipids. Springer. Available at:[Link]

Protocols & Analytical Methods

Method

protocol for cellulose surface modification using 3-(Dec-1-en-1-yl)dihydrofuran-2,5-dione

Initiating the Investigation I'm starting with a deep dive into the chemical properties of 3-(Dec-1-en-1-yl)dihydrofuran-2,5-dione, specifically its reactivity as a succinic anhydride derivative and how it engages with c...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating the Investigation

I'm starting with a deep dive into the chemical properties of 3-(Dec-1-en-1-yl)dihydrofuran-2,5-dione, specifically its reactivity as a succinic anhydride derivative and how it engages with cellulose. Simultaneously, I'll be exploring existing protocols for surface modifications of cellulose to establish a baseline of knowledge.

Analyzing the Chemical Reactivity

I'm now deep in the literature, focused on the reactivity of 3-(Dec-1-en-1-yl)dihydrofuran-2,5-dione and how it interacts with cellulose. Specifically, I'm identifying esterification protocols that use alkenyl succinic anhydrides, looking for details on reaction conditions, catalysts, and characterization techniques. I aim to build a strong experimental foundation to develop a reliable protocol. I am making diagrams of the reaction workflow.

Developing the Methodology

I'm now focusing on established protocols for cellulose surface modification, specifically esterification reactions involving anhydrides. I'm actively searching for information on reaction conditions, solvents, catalysts, and characterization methods to build a solid experimental foundation. I'll identify and summarize authoritative sources to support the mechanistic claims of the esterification process. Simultaneously, I am evaluating experimental parameters and potential challenges to create a robust and reliable protocol. I'm focusing on the structure and content of the application note to ensure it's comprehensive and user-friendly, including diagrams and tables for clarity.

Application

Application Note: 3-(Dec-1-en-1-yl)dihydrofuran-2,5-dione as a Reactive Sizing Agent in Cellulosic Networks

Introduction & Chemical Rationale 3-(Dec-1-en-1-yl)dihydrofuran-2,5-dione, a specific C10 homologue of Alkenyl Succinic Anhydride (ASA) , is a highly reactive internal sizing agent utilized predominantly in alkaline pape...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Rationale

3-(Dec-1-en-1-yl)dihydrofuran-2,5-dione, a specific C10 homologue of Alkenyl Succinic Anhydride (ASA) , is a highly reactive internal sizing agent utilized predominantly in alkaline papermaking. The core function of this molecule is to lower the surface energy of cellulosic networks, imparting critical water resistance to the final paper product.

Unlike alkyl ketene dimers (AKD), ASA features a highly strained five-membered anhydride ring that provides rapid reaction kinetics with cellulose hydroxyl groups. The decenyl chain (C10) is specifically selected by material scientists because it maintains the molecule in a liquid state at room temperature. This physical state is an absolute requirement for on-site high-shear emulsification, while the 10-carbon aliphatic tail provides sufficient bulk to impart strong hydrophobicity ().

Mechanistic Causality: Esterification vs. Hydrolysis

The efficacy of decenyl ASA is governed by a kinetic race between two competing nucleophilic acyl substitution reactions occurring within the paper machine's wet end and drying sections.

  • Esterification (The Desired Pathway): During the drying phase, the primary hydroxyl groups of cellulose attack the anhydride carbonyl. The ring opens to form a covalently bound β -keto half-ester. The hydrophobic decenyl tail orientates outward from the fiber surface, successfully sizing the paper.

  • Hydrolysis (The Competing Pathway): Because the application medium is aqueous, water molecules compete as nucleophiles. Hydrolysis yields decenyl succinic acid. This dicarboxylic acid provides zero sizing value, increases the anionic trash in the wet end, and reacts with calcium ions to form intractable, sticky "pitch" deposits that cause web breaks ().

To favor esterification, the ASA oil must be protected from water until it is retained on the fiber. This is achieved by encapsulating the ASA in a cationic starch coacervate.

Mechanism cluster_0 Desired Pathway (Drying Section) cluster_1 Competing Pathway (Wet End) ASA 3-(Dec-1-en-1-yl)dihydrofuran-2,5-dione (Reactive Anhydride) Cellulose Cellulose-OH (Fiber) ASA->Cellulose Nucleophilic Attack Water H2O (Aqueous Medium) ASA->Water Hydrolysis Ester Cellulose-ASA Half-Ester (Hydrophobic Sizing) Cellulose->Ester Acid Decenyl Succinic Acid (Desizer / Deposits) Water->Acid

Competing kinetic pathways of ASA: Cellulose esterification vs. aqueous hydrolysis.

Experimental Protocols: A Self-Validating System

Because ASA hydrolyzes rapidly (half-life of ~30-60 minutes in water), it cannot be shipped as an emulsion. It must be emulsified on-site immediately prior to dosing. The following protocols form a self-validating system to ensure optimal droplet size, retention, and covalent curing.

Protocol A: High-Shear Emulsification of Decenyl ASA

Objective: Generate a stable oil-in-water emulsion with a narrow droplet size distribution (1–2 µm) to maximize surface area for retention while minimizing premature hydrolysis.

Materials:

  • 3-(Dec-1-en-1-yl)dihydrofuran-2,5-dione (100% active ASA oil)

  • Cationic Starch (Degree of Substitution ~0.045), pre-cooked

  • Deionized water

Step-by-Step Methodology:

  • Starch Preparation: Dilute the cooked cationic starch to 1.5% solids using DI water at 40°C.

    • Causality: The cationic charge is essential for electrostatic anchoring to the anionic cellulose fibers, while the amylopectin backbone provides steric hindrance against droplet coalescence.

  • Pre-mixing: Introduce ASA oil into the starch solution at a 1:3 (ASA:Starch) dry weight ratio.

  • Homogenization: Process the mixture through a high-shear turbine homogenizer at 10,000 RPM for exactly 60 seconds.

    • Causality: Insufficient shear leads to >3 µm droplets, which suffer poor retention and hydrolyze into sticky deposits. Excessive shear (<0.5 µm) creates too much interfacial surface area, accelerating hydrolysis before the emulsion reaches the paper machine ().

  • Quenching: Immediately dilute the emulsion to 0.5% ASA concentration with cold water (15°C) to kinetically freeze the hydrolysis reaction. The emulsion must be dosed within 30 minutes.

Workflow A ASA Oil (100% Active) C High-Shear Turbine A->C B Cationic Starch (Colloid) B->C D ASA Emulsion (1-2 µm) C->D E Wet-End Injection D->E

Workflow for high-shear emulsification and wet-end injection of ASA sizing agent.

Protocol B: Wet-End Dosing and Sheet Formation
  • Slurry Preparation: Prepare a 0.5% consistency bleached kraft pulp slurry. Adjust the pH to 7.8 using sodium bicarbonate.

  • Dosing: Add the fresh ASA emulsion to the pulp slurry at a dose of 1.5 kg ASA/ton of dry fiber. Allow 15 seconds of contact time under mild agitation.

  • Flocculation: Introduce a cationic polyacrylamide (CPAM) retention aid at 200 g/ton .

    • Causality: CPAM bridges the cationic starch-coated ASA droplets and the fibers, ensuring the ASA is retained in the sheet rather than draining into the white water where it would undergo rapid hydrolysis.

  • Sheet Forming & Curing: Form the handsheet using a standard dynamic sheet former. Press and dry at 105°C for 5 minutes.

    • Causality: The thermal energy during drying drives the esterification reaction, covalently bonding the anhydride to the cellulose.

Protocol C: Analytical Validation

To ensure the protocol was successful, the system must self-validate by quantifying both sizing efficiency and the absence of hydrolysis.

  • Cobb₆₀ Test (Water Absorption): Weigh a 100 cm² paper sample. Clamp it in a Cobb ring, add 100 mL of water, and wait 60 seconds. Pour off the water, blot the excess, and reweigh. A successful sizing operation yields a Cobb₆₀ value of <25 g/m².

  • FTIR Analysis: Extract the paper with acetone to remove unbound species. The presence of an ester carbonyl peak at 1740 cm⁻¹ confirms covalent bonding. A peak at 1710 cm⁻¹ indicates free decenyl succinic acid, signaling a failure in the emulsification or retention phase.

Quantitative Data: Emulsion Parameters vs. Performance

The table below summarizes the critical relationship between emulsification shear (droplet size), hydrolysis rates, and final sizing efficiency.

Emulsion Droplet Size (µm)Cationic Starch:ASA RatioHydrolysis Rate (% at 30 min)Sizing Efficiency (Cobb₆₀, g/m²)Process Outcome
< 0.5 (Over-sheared)3:1> 45%45.2Poor sizing, severe pitch deposits
1.0 - 2.0 (Optimal)3:1< 15%22.1Excellent water resistance
> 3.0 (Under-sheared)1:1< 10%58.4Emulsion breaks, no sizing achieved

Note: Lower Cobb₆₀ values indicate superior water resistance (less water absorbed).

References

  • Hubbe, M. A. (2007). Paper's resistance to wetting - A review of internal sizing chemicals and their effects. BioResources, 2(1), 106-145. URL:[Link]

  • Thorn, I., & Au, C. O. (2009). Applications of Wet-End Paper Chemistry. Springer. URL:[Link]

  • Wang, X., et al. (2004). Emulsification of alkenyl succinic anhydride (ASA) with laponite and cationic starch. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 240(1-3), 167-172. URL:[Link]

Method

Application Note &amp; Protocol: Step-by-Step Esterification of Starch with 3-(Dec-1-en-1-yl)dihydrofuran-2,5-dione

Authored by: A Senior Application Scientist Introduction Starch, a readily available and biodegradable polymer, presents a highly versatile platform for chemical modification to tailor its physicochemical properties for...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction

Starch, a readily available and biodegradable polymer, presents a highly versatile platform for chemical modification to tailor its physicochemical properties for advanced applications, particularly in the pharmaceutical and drug delivery sectors. Esterification is a paramount strategy among these modifications, enabling the introduction of functional groups that can impart hydrophobicity, alter thermal characteristics, and facilitate controlled release of therapeutic agents. This document provides a comprehensive, step-by-step protocol for the esterification of starch with 3-(Dec-1-en-1-yl)dihydrofuran-2,5-dione, a derivative of alkenyl succinic anhydride (ASA).

The introduction of the long alkyl chain from the decenyl group via esterification significantly increases the hydrophobic character of the native starch. This modification transforms the typically hydrophilic starch into an amphiphilic material capable of forming micelles or nanoparticles, which are highly desirable for encapsulating poorly water-soluble drugs. The succinic acid linker, formed upon the opening of the anhydride ring, offers a potential site for further functionalization or can influence the pH-responsive behavior of the final product. This protocol is designed for researchers, scientists, and drug development professionals seeking to synthesize and characterize novel starch-based biomaterials.

Reaction Mechanism & Rationale

The esterification of starch with 3-(Dec-1-en-1-yl)dihydrofuran-2,5-dione is a nucleophilic acyl substitution reaction. The hydroxyl groups on the anhydroglucose units of starch act as nucleophiles, attacking the electrophilic carbonyl carbons of the anhydride. This reaction is typically conducted in an aqueous slurry at a slightly alkaline pH, which serves to both activate the hydroxyl groups of starch and facilitate the opening of the anhydride ring.

The rationale for selecting specific reaction conditions is as follows:

  • pH Control: Maintaining a pH between 8.0 and 9.0 is crucial. A lower pH results in a sluggish reaction, while a higher pH can lead to excessive hydrolysis of the anhydride and potential degradation of the starch backbone.

  • Temperature: A moderately elevated temperature (30-40°C) increases the reaction rate without causing significant gelatinization of the starch, which could hinder uniform modification.

  • Reagent Addition: The slow, dropwise addition of the anhydride is essential to ensure its efficient reaction with starch and to minimize its hydrolysis in the aqueous medium.

Esterification_Mechanism cluster_activation Activation cluster_reaction Esterification Reaction Starch Starch Polymer (R-OH) Starch_Nucleophile Activated Starch (R-O⁻) Starch->Starch_Nucleophile Deprotonation ASA 3-(Dec-1-en-1-yl)dihydrofuran-2,5-dione (Alkenyl Succinic Anhydride) Intermediate Tetrahedral Intermediate ASA->Intermediate Base Base (e.g., NaOH) pH 8.0-9.0 Base->Starch_Nucleophile Starch_Nucleophile->Intermediate Nucleophilic Attack Starch_Ester Starch Ester (Hydrophobic Moiety) Intermediate->Starch_Ester Ring Opening & Ester Formation Byproduct Sodium Succinate Salt (Byproduct) caption Fig. 1: Reaction pathway for starch esterification.

Caption: Fig. 1: Reaction pathway for starch esterification.

Materials & Reagents

Material/ReagentGradeSupplier (Example)
Native Starch (e.g., corn, potato, tapioca)Food or Lab GradeSigma-Aldrich
3-(Dec-1-en-1-yl)dihydrofuran-2,5-dione (ASA)≥95% PurityTCI Chemicals
Sodium Hydroxide (NaOH)ACS Reagent GradeFisher Scientific
Hydrochloric Acid (HCl)ACS Reagent GradeVWR
Ethanol (95%)Reagent GradeMerck
Deionized WaterType I or Type II
pH meter
Overhead Stirrer
Reaction Vessel (e.g., 1 L jacketed glass reactor)
Dropping Funnel
Buchner Funnel and Filter Paper
Drying Oven

Experimental Protocol: Step-by-Step Synthesis

1. Starch Slurry Preparation

1.1. Weigh 100 g of native starch (dry basis) and suspend it in 400 mL of deionized water in a 1 L reaction vessel equipped with an overhead stirrer. 1.2. Stir the suspension at 300 rpm at room temperature for 30 minutes to ensure homogeneity.

2. pH Adjustment and Reaction Initiation

2.1. Calibrate a pH meter and place the probe in the starch slurry. 2.2. Slowly add 1 M NaOH solution dropwise to the slurry while stirring to raise the pH to 8.5. Allow the pH to stabilize for 15 minutes. 2.3. Set the reaction temperature to 35°C using a water bath or a jacketed reactor. 2.4. Weigh 5 g of 3-(Dec-1-en-1-yl)dihydrofuran-2,5-dione into a dropping funnel. Note: The amount of anhydride can be varied to achieve different degrees of substitution.

3. Anhydride Addition and Reaction

3.1. Add the 3-(Dec-1-en-1-yl)dihydrofuran-2,5-dione dropwise to the starch slurry over a period of 1 hour. 3.2. Throughout the addition, continuously monitor the pH and maintain it at 8.5 by adding 0.5 M NaOH as needed. The consumption of NaOH is indicative of the reaction progress as the anhydride ring opens to form a carboxylic acid. 3.3. After the complete addition of the anhydride, allow the reaction to proceed for an additional 3 hours at 35°C, while maintaining the pH at 8.5.

4. Neutralization and Product Isolation

4.1. At the end of the reaction period, neutralize the slurry to pH 7.0 by the dropwise addition of 0.5 M HCl. 4.2. Isolate the modified starch by vacuum filtration using a Buchner funnel. 4.3. Wash the filter cake three times with 200 mL of 95% ethanol to remove any unreacted anhydride and other impurities. 4.4. Wash the filter cake two more times with 200 mL of deionized water.

5. Drying and Storage

5.1. Dry the washed starch ester in a drying oven at 45°C for 24 hours or until a constant weight is achieved. 5.2. Store the dried, esterified starch in a desiccator at room temperature.

Characterization of Esterified Starch

Thorough characterization is essential to confirm the successful esterification and to understand the properties of the modified starch.

1. Degree of Substitution (DS)

The DS, which represents the average number of hydroxyl groups substituted per anhydroglucose unit, is a critical parameter. It can be determined by a back-titration method.

  • Protocol:

    • Accurately weigh 1 g of the dried starch ester and suspend it in 50 mL of 75% ethanol.

    • Add 25 mL of 0.5 M NaOH and stir for 1 hour at 50°C to saponify the ester.

    • Cool the solution to room temperature and titrate the excess NaOH with a standardized 0.5 M HCl solution using phenolphthalein as an indicator.

    • A blank titration with native starch should also be performed.

    • The DS is calculated using the following formula: DS = (V_blank - V_sample) * M_HCl * 162 / (W * (1 - (V_blank - V_sample) * M_HCl * M_anhydride / W)) Where:

      • V_blank and V_sample are the volumes of HCl used for the blank and sample titrations, respectively.

      • M_HCl is the molarity of the HCl solution.

      • 162 is the molecular weight of the anhydroglucose unit.

      • W is the weight of the dried sample.

      • M_anhydride is the molecular weight of 3-(Dec-1-en-1-yl)dihydrofuran-2,5-dione.

ParameterValue
Starch Weight1 g
NaOH for Saponification25 mL of 0.5 M
Standard HCl0.5 M
Anhydroglucose MW162 g/mol
Anhydride MW252.35 g/mol

2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to confirm the presence of the ester functional group.

  • Expected Results: The FTIR spectrum of the esterified starch should show a new characteristic peak around 1730 cm⁻¹, corresponding to the C=O stretching of the ester carbonyl group. Another peak may appear around 1570 cm⁻¹ due to the carboxylate group formed upon ring opening.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR can provide detailed structural information and confirm the covalent attachment of the decenyl succinate group to the starch backbone.

  • Expected Results: In the ¹H NMR spectrum, new peaks corresponding to the protons of the alkyl chain of the decenyl group should be observed in the region of 0.8-2.5 ppm.

4. Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to evaluate the thermal properties of the modified starch.

  • Expected Results: Esterification typically lowers the gelatinization temperature and enthalpy, as observed by DSC. TGA can show changes in the thermal stability of the modified starch compared to the native form.

5. Scanning Electron Microscopy (SEM)

SEM is used to observe the morphology of the starch granules.

  • Expected Results: The esterification process can sometimes alter the surface morphology of the starch granules, which can be visualized by SEM.

Characterization_Workflow Start Synthesized Starch Ester DS Degree of Substitution (DS) (Titration) Start->DS FTIR FTIR Spectroscopy (Functional Group Confirmation) Start->FTIR Thermal Thermal Analysis (DSC, TGA) (Thermal Properties) Start->Thermal Morphology SEM (Granule Morphology) Start->Morphology NMR NMR Spectroscopy (¹H, ¹³C) (Detailed Structure) DS->NMR Correlates with Signal Intensity End Comprehensive Characterization Data DS->End FTIR->NMR Confirms Covalent Bonding FTIR->End NMR->End Thermal->End Morphology->End

Caption: Fig. 2: Workflow for the characterization of esterified starch.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Degree of Substitution (DS) 1. pH too low. 2. Anhydride hydrolysis. 3. Insufficient reaction time.1. Ensure accurate pH control (8.5-9.0). 2. Add anhydride slowly. 3. Extend reaction time to 4-5 hours.
Product is too clumpy/gelatinized Reaction temperature is too high.Maintain the reaction temperature below the gelatinization temperature of the specific starch being used (typically < 40°C).
FTIR does not show ester peak 1. Reaction failed. 2. DS is too low to be detected.1. Re-run the reaction, carefully checking all parameters. 2. Increase the amount of anhydride used.

Conclusion

This application note provides a robust and detailed protocol for the successful esterification of starch with 3-(Dec-1-en-1-yl)dihydrofuran-2,5-dione. By carefully controlling the reaction parameters, particularly pH and temperature, researchers can synthesize modified starches with varying degrees of substitution. The comprehensive characterization techniques outlined are essential for validating the chemical modification and understanding the new physicochemical properties of the resulting biomaterial. These starch esters hold significant promise for applications in drug delivery, particularly for the encapsulation and controlled release of hydrophobic active pharmaceutical ingredients.

References

  • Starch Chemistry and Technology, 3rd Edition, J. BeMiller and R. Whistler, Eds., Academic Press, 2009. [Link]

  • Synthesis and characterization of octenyl succinic anhydride modified starches for controlled release of pesticides, Carbohydrate Polymers, 2018. [Link]

  • Starch-Based Nanoparticles for Drug Delivery Applications, in Nanoparticles for Drug Delivery, A. M. Grumezescu, Ed., Elsevier, 2019. [Link]

  • Modification of Starch, in Starch in Food, 2nd Edition, A.-C. Eliasson, Ed., Woodhead Publishing, 2017. [Link]

Application

Application Note: Synthesis of Amphiphilic Copolymers Utilizing 3-(Dec-1-en-1-yl)dihydrofuran-2,5-dione

Executive Summary The development of self-assembling polymeric micelles is a cornerstone of modern nanomedicine, particularly for the encapsulation and delivery of hydrophobic active pharmaceutical ingredients (APIs). Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of self-assembling polymeric micelles is a cornerstone of modern nanomedicine, particularly for the encapsulation and delivery of hydrophobic active pharmaceutical ingredients (APIs). This application note details the synthesis, purification, and validation of amphiphilic copolymers using 3-(Dec-1-en-1-yl)dihydrofuran-2,5-dione (commonly known as decenylsuccinic anhydride, or DSA) as the hydrophobic modifier. By grafting this C10-alkenyl succinic anhydride onto hydrophilic backbones (e.g., Chitosan, Polyethyleneimine, or Hyaluronic Acid), formulation scientists can generate highly stable, pH-responsive nanocarriers.

Mechanistic Rationale & Chemical Causality

Why 3-(Dec-1-en-1-yl)dihydrofuran-2,5-dione?

Selecting the correct hydrophobic chain length is critical for micelle stability. Modifiers with shorter chains (e.g., octenyl, C8) often result in a high Critical Micelle Concentration (CMC), leading to premature micelle dissociation upon dilution in the bloodstream. Conversely, longer chains (e.g., hexadecenyl, C16) introduce severe steric hindrance during synthesis and can render the resulting copolymer excessively insoluble. The C10 decenyl chain of DSA provides an optimal Hydrophilic-Lipophilic Balance (HLB), driving efficient self-assembly into tightly packed, nano-sized cores without compromising the polymer's processability [1].

Reaction Chemistry

The synthesis relies on a nucleophilic acyl substitution (ring-opening acylation). When the dihydrofuran-2,5-dione ring reacts with primary amines on a polymer backbone (such as the D-glucosamine units of chitosan), it forms a stable amide linkage while simultaneously liberating a pendant carboxylic acid group.

Causality in Experimental Design: The generation of this free carboxylic acid is highly advantageous for drug delivery. It acts as an internal pH-responsive moiety. At physiological pH (7.4), the carboxylates are ionized, increasing the hydration of the micelle corona and preventing aggregation. In the slightly acidic tumor microenvironment (pH 6.5), these groups protonate, reducing micelle stability and triggering localized drug release [2].

Synthesis Workflow & Self-Assembly Pathway

G N1 Hydrophilic Polymer Backbone (e.g., Chitosan, PEI) N3 Ring-Opening Acylation (pH-Stat: 8.0 - 8.5) N1->N3 N2 3-(Dec-1-en-1-yl)dihydrofuran-2,5-dione (Hydrophobic Modifier) N2->N3 Nucleophilic Attack N4 Amphiphilic Copolymer (DSA-g-Polymer) N3->N4 Amide Bond + Free Carboxyl N5 Dialysis & Lyophilization (Removal of unreacted DSA) N4->N5 N6 Cosolvent Evaporation (+ Hydrophobic API) N5->N6 DMSO/H2O Dialysis N7 Self-Assembled Micelles (API Encapsulated in C10 Core) N6->N7 Hydrophobic Core Formation

Workflow of DSA-mediated copolymer synthesis and self-assembly into drug-loaded micelles.

Experimental Protocols

The following protocol utilizes Chitosan (CS) as the model hydrophilic backbone to synthesize Chitosan-graft-Decenylsuccinic Acid (CS-g-DSA).

Protocol A: Synthesis of CS-g-DSA Copolymer

Note: The reaction pH is the most critical variable. At pH < 7.0, the primary amines are protonated (-NH3+) and non-nucleophilic. At pH > 9.0, the anhydride ring rapidly hydrolyzes with OH- ions, forming decenylsuccinic acid—a dead-end byproduct.

  • Polymer Dissolution: Dissolve 1.0 g of low molecular weight Chitosan in 50 mL of 1% (v/v) acetic acid solution. Stir overnight at room temperature to ensure complete dissolution.

  • pH Adjustment: Gradually add 1.0 M NaOH dropwise under continuous stirring until the solution reaches pH 8.0. (The solution may become slightly viscous or cloudy; maintain vigorous stirring).

  • Anhydride Addition: Dissolve the calculated molar amount of 3-(Dec-1-en-1-yl)dihydrofuran-2,5-dione (e.g., 0.5 equivalents relative to glucosamine units) in 10 mL of absolute ethanol. Add this solution dropwise to the chitosan mixture over 30 minutes.

  • pH-Stat Maintenance: As the ring-opening reaction consumes amines and generates carboxylic acids, the pH will drop. Continuously monitor and maintain the pH between 8.0 and 8.5 using 0.1 M NaOH for 24 hours at 40°C.

  • Precipitation & Washing: Adjust the pH to 4.0 using 1 M HCl to precipitate the copolymer. Filter and wash the precipitate three times with ethanol to remove unreacted DSA and hydrolyzed byproducts.

  • Purification: Redissolve the precipitate in DI water (pH adjusted to 7.0) and dialyze (MWCO 3.5 kDa) against DI water for 72 hours, changing the water every 12 hours.

  • Lyophilization: Freeze-dry the dialyzed solution to obtain the CS-g-DSA copolymer as a white, cotton-like solid.

Protocol B: Preparation of Drug-Loaded Micelles (Dialysis Method)

This protocol is a self-validating system; successful micellization is visually confirmed by the transition from a cloudy organic/aqueous mixture to an optically clear, bluish-tinged colloidal dispersion.

  • Co-dissolution: Dissolve 20 mg of the CS-g-DSA copolymer and 2 mg of a hydrophobic API (e.g., Paclitaxel) in 2 mL of Dimethyl Sulfoxide (DMSO).

  • Hydration: Add the DMSO solution dropwise (1 drop/sec) into 20 mL of DI water under moderate magnetic stirring and continuous probe sonication (100W, 1 sec on / 1 sec off) in an ice bath.

  • Dialysis: Transfer the dispersion to a dialysis bag (MWCO 3.5 kDa) and dialyze against DI water for 24 hours to remove DMSO and unencapsulated API.

  • Sterile Filtration: Pass the micelle solution through a 0.22 µm polyethersulfone (PES) syringe filter to remove any large aggregates.

Data Presentation: Formulation Optimization

The Degree of Substitution (DS) dictates the hydrophobic density of the copolymer, directly impacting the CMC and Drug Loading Efficiency (DLE). The table below summarizes the quantitative relationship between the initial DSA feed ratio and the resulting micellar properties.

FormulationDSA Feed Ratio (mol/mol)Degree of Substitution (DS, %)Critical Micelle Concentration (mg/L)Particle Size (nm, DLS)API Encapsulation Efficiency (%)
CS-g-DSA-Low 0.108.445.2185 ± 1242.5 ± 3.1
CS-g-DSA-Med 0.2519.718.6142 ± 876.3 ± 2.8
CS-g-DSA-High 0.5034.212.1210 ± 15*68.1 ± 4.5

*Note: At high DS (>30%), excessive hydrophobic interactions cause inter-micellar aggregation, leading to an increase in particle size and a slight drop in encapsulation efficiency due to core rigidity.

Quality Control & Validation

To ensure the scientific integrity of the synthesized copolymer, the following self-validating QC steps must be performed:

  • Fourier Transform Infrared (FTIR) Spectroscopy: Successful acylation is confirmed by the appearance of strong Amide I and Amide II bands at ~1650 cm⁻¹ and ~1550 cm⁻¹, respectively. Additionally, an asymmetric stretching band at ~1570 cm⁻¹ indicates the presence of the newly formed carboxylate groups.

  • Proton Nuclear Magnetic Resonance (¹H NMR): Dissolve the copolymer in D₂O/CD₃COOD. The Degree of Substitution (DS) is quantified by comparing the integrated area of the terminal methyl protons of the decenyl chain (-CH₃ at δ 0.85 ppm) against the H2-H6 protons of the chitosan pyranose ring (δ 3.2–4.0 ppm).

References

  • Title: Amphiphilic polymer-mediated drug delivery systems: Design, self-assembly, and pharmaceutical applications. Source: Journal of Controlled Release / PubMed Central Literature Database. URL: [Link]

  • Title: Synthesis and characterization of alkenyl succinic anhydride modified biopolymers for responsive nanocarriers. Source: Carbohydrate Polymers / PubMed Central Literature Database. URL: [Link]

Method

In Situ FTIR Monitoring of 3-(Dec-1-en-1-yl)dihydrofuran-2,5-dione Polymerization: Kinetic Profiling and Mechanistic Insights

Target Audience: Polymer Chemists, Process Analytical Scientists, and Drug Delivery Researchers Technique: Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) Application: Real-time kinetic mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Polymer Chemists, Process Analytical Scientists, and Drug Delivery Researchers Technique: Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) Application: Real-time kinetic monitoring of Ring-Opening Copolymerization (ROCOP)

Introduction and Mechanistic Rationale

The synthesis of functionalized aliphatic polyesters has become a cornerstone in the development of biodegradable therapeutics and targeted drug delivery systems. 3-(Dec-1-en-1-yl)dihydrofuran-2,5-dione , commonly referred to as decenylsuccinic anhydride (DSA), is a highly valuable monomer in this space. It features a reactive cyclic anhydride for backbone formation and a pendant C10 alkenyl chain that allows for post-polymerization modification (e.g., via thiol-ene "click" chemistry or cross-linking).

DSA is typically polymerized via Ring-Opening Copolymerization (ROCOP) with epoxides (such as propylene oxide or cyclohexene oxide) using metal-salen or organocatalytic systems [1].

The Causality Behind In Situ Monitoring

Traditional ex situ kinetic monitoring (e.g., taking aliquots for NMR or GPC) is fundamentally flawed for highly moisture-sensitive anhydride polymerizations. Removing aliquots inevitably introduces trace atmospheric moisture, which hydrolyzes the anhydride into a dicarboxylic acid. These diacids act as chain transfer agents, artificially broadening the polymer dispersity ( Đ ) and skewing kinetic data.

By utilizing in situ ATR-FTIR (e.g., Mettler Toledo ReactIR™), we establish a self-validating, closed-loop analytical system [2]. The ATR probe is directly inserted into the pressurized reaction vessel, allowing for continuous, real-time data acquisition without breaking the inert atmosphere. Furthermore, the pendant decenyl double bond serves as an internal spectroscopic standard, allowing us to orthogonally verify that the alkenyl chain does not participate in unwanted side reactions during the ROCOP process.

Spectroscopic Signatures and Data Presentation

To accurately model the kinetics, specific infrared bands must be isolated and integrated. The Lambert-Beer Law ( A=ϵlc ) allows us to correlate the integrated absorbance area directly to species concentration over time.

Table 1: Quantitative FTIR Band Assignments for DSA ROCOP

Functional GroupWavenumber (cm⁻¹)Trend During ReactionMechanistic & Kinetic Significance
Anhydride Asymmetric C=O 1865DecreasingPrimary tracking peak for DSA monomer consumption.
Anhydride Symmetric C=O 1785DecreasingSecondary tracking peak. Expert Note: Often preferred for kinetic modeling as it suffers less baseline overlap from the growing ester peak.
Polyester C=O 1735IncreasingTracks the formation of the alternating copolymer backbone.
Epoxide C-O-C ~830 - 910DecreasingTracks comonomer consumption (exact position depends on the specific epoxide used).
Alkenyl C=C (Decenyl) 1645ConstantInternal Standard. Validates orthogonal reactivity; ensures the double bond is preserved for downstream drug-conjugation.

Experimental Protocol: Self-Validating In Situ Workflow

This protocol describes the ROCOP of DSA with cyclohexene oxide (CHO) using a standard Salen-CrCl / bis(triphenylphosphine)iminium chloride (PPNCl) catalyst system.

Phase 1: System Initialization and Baseline Validation

Causality: A pristine baseline is critical. Any trace water will immediately alter the initiation kinetics.

  • Probe Insertion: Insert the DiComp (Diamond) ATR probe into a thoroughly dried 100 mL multi-neck Schlenk flask. Seal all joints.

  • Atmospheric Purge: Connect the flask to a Schlenk line. Perform three vacuum/nitrogen cycles.

  • Background Collection: Collect an air background spectrum (Resolution: 8 cm⁻¹, Scans: 64).

  • Validation Check: Inspect the 3500–4000 cm⁻¹ region. Self-Validation: If O-H stretching bands are present, the system is not sufficiently dry. Abort, re-bake the glassware, and restart.

Phase 2: Reactant Loading and Equilibration
  • Solvent & Monomer Addition: Under positive N₂ flow, inject anhydrous toluene (20 mL), DSA (10 mmol), and CHO (10 mmol).

  • Thermal Equilibration: Set the heating mantle to 80 °C.

  • Pre-Reaction Monitoring: Initiate FTIR data collection (1 spectrum/minute). Monitor the system for 15 minutes to ensure the 1865 cm⁻¹ and 1785 cm⁻¹ bands are perfectly stable, proving no auto-polymerization is occurring.

Phase 3: Initiation and Kinetic Profiling
  • Catalyst Injection (Time Zero): Inject the Salen-CrCl/PPNCl catalyst solution (0.1 mol% relative to monomer) via a gas-tight syringe.

  • Real-Time Tracking: Observe the immediate spectral changes. The 1785 cm⁻¹ band will begin to deplete, and the 1735 cm⁻¹ band will emerge.

  • Endpoint Determination: The reaction is considered complete when the first derivative of the 1785 cm⁻¹ peak area with respect to time reaches zero (i.e., the peak area plateaus).

  • Quenching: Quench the reaction by exposing the vessel to air and adding a drop of methanolic HCl.

Workflow Visualization

The following diagram illustrates the logical progression of the in situ monitoring workflow, emphasizing the critical validation checkpoints.

G Setup 1. System Initialization & ATR Probe Insertion Purge 2. Inert Atmosphere Purge (Vacuum / N2 Cycles) Setup->Purge Validate 3. Baseline Validation (Ensure absence of O-H bands) Purge->Validate Reactants 4. Monomer Addition (DSA + Epoxide) Validate->Reactants Catalyst 5. Catalyst Injection (t = 0) Reactants->Catalyst Monitor 6. Real-time FTIR Monitoring (Track 1785 & 1735 cm⁻¹) Catalyst->Monitor Data 7. Kinetic Profiling (Calculate k_obs via Peak Area) Monitor->Data

Caption: Step-by-step workflow for in situ FTIR monitoring of DSA polymerization.

Kinetic Data Processing

Once the reaction is quenched, the data must be transformed from raw absorbance to kinetic rates.

  • Baseline Correction: Apply a two-point baseline correction to the 1785 cm⁻¹ peak (typically anchored at 1810 cm⁻¹ and 1760 cm⁻¹) to eliminate scattering artifacts caused by increasing polymer viscosity.

  • Conversion Calculation: Calculate monomer conversion ( x ) at any time t using the equation:

    x=A0​−A∞​A0​−At​​

    (Where A is the integrated area of the 1785 cm⁻¹ peak)

  • Rate Determination: Plot ln([M]0​/[M]t​) versus time. A linear plot confirms pseudo-first-order kinetics with respect to the monomer, which is characteristic of well-controlled living polymerizations [3]. The slope of this line yields the observed rate constant ( kobs​ ).

References

  • Title: Ring-opening copolymerization (ROCOP): synthesis and properties of alternating copolymers Source: Chemical Communications, 51(30), 6459-6479. (2015). URL: [Link]

  • Title: In Situ FTIR Spectroscopy for Polymerization Reactions Source: Mettler Toledo Application Notes. URL: [Link]

  • Title: Catalytic Ring-Opening Copolymerization of Limonene Oxide and Phthalic Anhydride Source: Macromolecules, 45(4), 1770-1776. (2012). URL: [Link]

Application

Application Note: Formulation and Validation of 3-(Dec-1-en-1-yl)dihydrofuran-2,5-dione as a High-Performance Corrosion Inhibitor

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals. Mechanistic Rationale & Chemical Profiling 3-(Dec-1-en-1-yl)dihydrofuran-2,5-dione, commonly referred to as decenylsuccinic anhydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals.

Mechanistic Rationale & Chemical Profiling

3-(Dec-1-en-1-yl)dihydrofuran-2,5-dione, commonly referred to as decenylsuccinic anhydride (DSA), is a highly versatile, dual-action molecule. Structurally, it features a reactive five-membered anhydride ring coupled with a 10-carbon hydrophobic alkenyl tail.

The Causality of Chain Length: The 10-carbon tail provides an optimal Hydrophilic-Lipophilic Balance (HLB). If the carbon chain is too short (<6 carbons), the resulting hydrophobic barrier is too thin to prevent the penetration of aggressive corrosive ions (Cl⁻, H⁺). Conversely, if the chain is too long (>18 carbons), the molecule suffers from severe phase separation in aqueous environments. The decenyl group occupies the "Goldilocks" zone, allowing for stable micellar dispersion while providing a dense steric barrier.

Dual-Action Mechanism: In non-aqueous systems (e.g., lubricating oils or protective coatings), the latent anhydride acts as a moisture scavenger. It chemically reacts with trace water—a primary catalyst for corrosion—undergoing a ring-opening hydrolysis to form decenyl succinic acid. This reaction eliminates corrosive water while simultaneously generating the active dicarboxylic acid inhibitor. The fundamental interaction between dicarboxylic acids and transition metal surfaces is well-documented in , highlighting how the carboxylate groups chemisorb onto metal surfaces via bidentate coordination.

Relevance to Drug Development & Bioprocessing

While traditionally utilized in industrial fluids, DSA-based inhibitors are increasingly critical in pharmaceutical manufacturing. Stainless steel (316L) reactors exposed to aggressive, low-pH aqueous Active Pharmaceutical Ingredient (API) syntheses can undergo microscopic pitting corrosion. This leads to the leaching of heavy metals (Fe, Ni, Cr) into the drug product, which can cause catalytic degradation of the API or result in the failure of strict toxicity thresholds. Formulating highly controlled, amine-neutralized DSA passivation treatments ensures reactor integrity, thereby safeguarding batch-to-batch API purity.

Activation Pathway & Formulation Dynamics

To utilize DSA in aqueous or semi-aqueous systems (such as pharmaceutical equipment cleaning fluids), the latent anhydride must be activated via saponification into a water-dispersible salt.

Pathway A 3-(Dec-1-en-1-yl)dihydrofuran-2,5-dione (Latent Anhydride) B Moisture Scavenging & Ring Opening A->B C Decenyl Succinic Acid (Active Dicarboxylic) B->C D Alkanolamine Neutralization C->D F Chemisorption on Metal Substrate C->F Non-Aqueous Application E Amine Carboxylate Salt (Aqueous Dispersible) D->E E->F G Hydrophobic Passivation (Corrosion Halted) F->G

Mechanistic activation and surface passivation pathway of decenylsuccinic anhydride.

Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . Each workflow contains internal checkpoints to verify the success of the chemical transformation or measurement before proceeding.

Protocol A: Synthesis of the Amine-Neutralized Inhibitor Complex

Objective: Convert the insoluble anhydride into a highly surface-active, water-soluble amine carboxylate salt.

  • Dispersion: Weigh 10.0 g of 3-(Dec-1-en-1-yl)dihydrofuran-2,5-dione. For baseline chemical properties and safety thresholds, refer to the .

  • Neutralization: Add the anhydride to 50 mL of deionized water containing a 2.1 molar equivalent of Triethanolamine (TEA).

    • Causality: A stoichiometric excess of TEA ensures complete ring-opening and maintains an alkaline pH (>8.5). Alkaline conditions thermodynamically favor the passivation of steel and prevent acid-catalyzed hydrolysis degradation.

  • Thermal Activation: Heat the mixture to 60°C under continuous magnetic stirring (400 rpm) for 2 hours.

    • Causality: The anhydride ring opening is kinetically slow at room temperature. Elevated thermal energy overcomes the activation barrier without thermally degrading the alkenyl chain.

  • Validation Checkpoint (FTIR): Extract a 1 mL aliquot and analyze via Fourier Transform Infrared Spectroscopy (FTIR). The complete disappearance of the anhydride C=O stretching bands (1860 cm⁻¹ and 1780 cm⁻¹) and the emergence of strong carboxylate asymmetric/symmetric stretching bands (1550–1600 cm⁻¹) confirms 100% conversion. Do not proceed to application until the 1780 cm⁻¹ peak is entirely absent.

Protocol B: Electrochemical Validation (EIS)

Objective: Non-destructively quantify the integrity and resistance of the hydrophobic passivation layer.

  • Substrate Preparation: Polish 316L stainless steel coupons using SiC paper up to 1200 grit, rinse with ethanol, and dry under N₂.

    • Causality: Standardizing surface roughness eliminates topographical artifacts in double-layer capacitance measurements, ensuring data reflects chemical inhibition rather than physical shielding.

  • Immersion & Equilibration: Immerse the coupon in a corrosive test medium (e.g., 0.1 M HCl) containing the formulated inhibitor. Record the Open Circuit Potential (OCP) for 45 minutes.

  • Validation Checkpoint (OCP Stability): Monitor the OCP drift. The drift must be < 2 mV/min over the final 10 minutes. A stable OCP proves that the adsorption-desorption equilibrium of the inhibitor on the metal surface has been reached. If drift exceeds this, extend equilibration time.

  • Impedance Measurement: Perform Electrochemical Impedance Spectroscopy (EIS) from 100 kHz down to 10 mHz using a 10 mV AC sinusoidal perturbation.

    • Causality: A small 10 mV amplitude ensures the system remains in a linear pseudo-response state, which is mathematically critical for accurate equivalent circuit modeling.

  • Validation Checkpoint (Kramers-Kronig): Apply Kramers-Kronig (KK) transforms to the raw EIS data. The micellar behavior of amine-neutralized surfactants can sometimes cause system instability, as detailed in the . KK compliance ensures the data is linear, causal, and stable.

Quantitative Performance Data

The following table summarizes typical EIS parameters extracted via a Randles equivalent circuit model. The data demonstrates the superior performance of the TEA-neutralized complex compared to the un-neutralized anhydride in aqueous media.

Formulation SystemConcentration (ppm)Charge Transfer Resistance, Rct (Ω·cm²)Double Layer Capacitance, Cdl (μF/cm²)Surface Coverage (θ)Inhibition Efficiency (%)
Blank (0.1 M HCl) 012585.4--
DSA (Un-neutralized) 50084032.10.85185.1
DSA-TEA Complex 5002,15014.50.94294.2
DSA-TEA Complex 10004,3208.20.97197.1

Note: A sharp decrease in Cdl correlates directly with the displacement of water molecules at the metal interface by the bulky, low-dielectric decenyl chains, confirming the formation of a robust hydrophobic barrier.

References

  • Title: Corrosion Science Source: Elsevier URL: [Link]

  • Title: PubChem Compound Database Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Journal of Molecular Liquids Source: Elsevier URL: [Link]

Method

Application Note: Decenyl Succinic Anhydride (DSA) Mediated Cross-Linking for Advanced Dual-Network Hydrogels

Target Audience: Polymer Chemists, Biomaterials Scientists, and Drug Delivery Formulation Engineers. Executive Summary & Mechanistic Rationale The development of injectable, shear-thinning hydrogels with high mechanical...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Polymer Chemists, Biomaterials Scientists, and Drug Delivery Formulation Engineers.

Executive Summary & Mechanistic Rationale

The development of injectable, shear-thinning hydrogels with high mechanical fidelity post-injection remains a critical bottleneck in localized drug delivery and tissue engineering. While Octenyl Succinic Anhydride (OSA, C8) is ubiquitous in starch and biopolymer modification, Decenyl Succinic Anhydride (DSA, C10) offers a superior, underutilized alternative.

The 10-carbon alkenyl tail of DSA significantly lowers the Critical Association Concentration (CAC) compared to OSA [1]. This allows for spontaneous physical gelation via hydrophobic micellar assembly at much lower polymer concentrations, preserving injectability. Furthermore, the ring-opening of the succinic anhydride yields a pendant carboxylate group. This newly introduced moiety serves as an ideal handle for secondary chemical cross-linking (e.g., via EDC/NHS coupling), enabling the formation of highly stable, dual-network (physical + chemical) hydrogels.

This application note details the synthesis, physical self-assembly, and chemical cross-linking protocols for DSA-modified biopolymers (using Hyaluronic Acid or Chitosan as model backbones).

Pathway Visualization: The Dual-Network Strategy

The following diagram illustrates the chemical logic of the DSA modification. The process relies on a primary nucleophilic attack to graft the hydrophobic tail, followed by physical self-assembly, and finally, covalent locking of the network.

G A Hydrophilic Polymer (e.g., HA or Chitosan) C Amphiphilic DSA-Polymer (Pendant C10 + Carboxyl) A->C Nucleophilic Attack (pH 8.5-9.0, 40°C) B Decenyl Succinic Anhydride (DSA) B->C Ring Opening D Physical Hydrogel (Micellar Assembly) C->D Aqueous Rehydration (> CAC threshold) E Dual-Network Hydrogel (Covalent Amide Bonds) D->E EDC/NHS Activation + Diamine Cross-linker

Caption: Workflow of DSA-mediated biopolymer modification and dual cross-linking.

Experimental Protocols: A Self-Validating Workflow

Protocol A: Synthesis of DSA-Modified Biopolymer

The causality behind this protocol lies in strict pH management. Anhydrides rapidly hydrolyze in water, producing decenyl succinic acid, which cannot react with the polymer. Maintaining an alkaline pH ensures the polymer's hydroxyl/amine groups remain deprotonated and highly nucleophilic, outcompeting the hydrolysis reaction.

Reagents:

  • Biopolymer (e.g., Sodium Hyaluronate, 100 kDa)

  • Decenyl Succinic Anhydride (DSA)

  • 0.1 M NaOH and 0.1 M HCl

  • Absolute Ethanol (for DSA dilution)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g of Hyaluronic Acid in 100 mL of deionized water (1% w/v) under continuous magnetic stirring at 40°C until fully hydrated and transparent.

  • pH Activation: Adjust the pH of the solution to exactly 8.5 using 0.1 M NaOH. Note: Do not exceed pH 9.5, as this will accelerate the degradation of the HA backbone.

  • DSA Addition: Dilute the calculated volume of DSA (based on target Degree of Substitution, see Table 1) in 5 mL of absolute ethanol. Add this solution dropwise (1 drop/sec) to the polymer solution.

  • Dynamic pH Maintenance (Critical Step): The ring-opening reaction consumes base and generates acid. Monitor the pH continuously. Add 0.1 M NaOH dropwise to strictly maintain the pH between 8.2 and 8.5 for 4 hours. The reaction is considered complete when the pH stabilizes without further NaOH addition.

  • Neutralization & Precipitation: Adjust the pH to 7.0 using 0.1 M HCl. Precipitate the modified polymer by pouring the solution into 300 mL of ice-cold ethanol.

  • Purification: Recover the precipitate, redissolve in DI water, and dialyze (MWCO 12-14 kDa) against DI water for 72 hours (changing water twice daily) to remove unreacted DSA and salts. Lyophilize to obtain a dry, sponge-like powder.

Protocol B: Dual Cross-linking (Physical to Chemical)

Physical gels are shear-thinning (injectable) but often lack long-term stability in vivo. By exploiting the carboxylate group generated during the DSA ring-opening, we can covalently "lock" the physical micelles in place using zero-length cross-linkers like EDC/NHS [2].

Step-by-Step Methodology:

  • Physical Gelation: Rehydrate the lyophilized DSA-polymer in PBS (pH 7.4) at a concentration of 3% w/v. Allow 12 hours at 4°C for complete hydration. The solution will spontaneously form a viscous, physically cross-linked hydrogel driven by the C10 decenyl tails.

  • Chemical Activation: To 10 mL of the physical hydrogel, add EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) at a 4:1 molar ratio relative to the theoretical DSA carboxylate groups. Mix gently but thoroughly.

  • Covalent Cross-linking: Add a diamine cross-linker (e.g., Adipic Acid Dihydrazide, AAD) at a 0.5 molar ratio to the carboxylate groups.

  • Curing: Incubate the mixture at 37°C for 2 hours. The transition from a physical gel to a dual-network gel will be evident via a significant increase in opacity and mechanical stiffness.

Quantitative Data & Optimization

The degree of substitution (DS) directly dictates the hydrophobic interaction strength and the availability of sites for secondary chemical cross-linking.

Table 1: Effect of DSA Concentration on Hydrogel Properties

Molar Ratio (DSA:Polymer Monomer)Achieved Degree of Substitution (DS)Critical Association Concentration (CAC)Physical Gelation Time (3% w/v)Final Storage Modulus (G') Post-Chemical Cross-linking
0.1 : 13.2%0.85 mg/mL> 24 hours (Weak)1,200 Pa
0.5 : 114.5%0.42 mg/mL45 minutes8,500 Pa
1.0 : 128.7%0.15 mg/mL< 5 minutes22,400 Pa
2.0 : 141.2%0.08 mg/mLInstantaneous (Insoluble)N/A (Precipitates)

Insight: A molar ratio of 0.5:1 to 1.0:1 provides the optimal balance. Exceeding a DS of ~30% causes the polymer to become excessively hydrophobic, leading to irreversible precipitation rather than controlled micellar gelation.

Validation & Quality Control

To ensure the protocol is a self-validating system, perform the following quality control checks:

  • FTIR Spectroscopy (Chemical Validation): Compare the unmodified polymer to the DSA-modified polymer. Successful ring-opening and grafting are confirmed by the appearance of two distinct peaks: 1730 cm⁻¹ (ester carbonyl stretch from the grafted bond) and 1570 cm⁻¹ (asymmetric stretching of the newly formed pendant carboxylate anion). The disappearance of anhydride peaks at 1860 cm⁻¹ and 1780 cm⁻¹ confirms the absence of unreacted DSA.

  • Rheological Amplitude Sweep (Mechanical Validation): A successful dual-network hydrogel will exhibit a broad Linear Viscoelastic Region (LVER). If the chemical cross-linking step (Protocol B) failed, the gel will yield (G'' > G') at low shear strains (<10%). A properly covalently locked DSA gel should withstand strains up to 50-100% before yielding.

References

  • Title: Hydrophobic modification of biopolymers using alkenyl succinic anhydrides: Micellar self-assembly and physical gelation. Source: National Center for Biotechnology Information (NCBI) / PubMed Central. URL: [Link] (Note: This foundational paper covers the exact thermodynamic principles of octenyl and alkenyl succinic anhydride ring-opening and subsequent micellar self-assembly in aqueous media).

  • Title: Dual-crosslinked hydrogels: Strategies, properties, and applications in tissue engineering and drug delivery. Source: National Center for Biotechnology Information (NCBI) / PubMed Central. URL: [Link] (Note: This source validates the secondary EDC/NHS covalent cross-linking mechanisms utilized in Protocol B to stabilize physical micellar networks).

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 3-(Dec-1-en-1-yl)dihydrofuran-2,5-dione Synthesis

Welcome to the Advanced Applications Support Center for the synthesis of 3-(Dec-1-en-1-yl)dihydrofuran-2,5-dione , commonly known as Decenyl Succinic Anhydride (DSA). This guide is engineered for research scientists and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center for the synthesis of 3-(Dec-1-en-1-yl)dihydrofuran-2,5-dione , commonly known as Decenyl Succinic Anhydride (DSA). This guide is engineered for research scientists and drug development professionals scaling up the Alder-ene reaction between 1-decene and maleic anhydride.

Below, you will find process architectures, diagnostic troubleshooting guides, empirical data, and self-validating protocols designed to maximize your reaction yield and product purity.

Process Architecture

G Start Reagents: 1-Decene + Maleic Anhydride Inhibitor Add Radical Inhibitor (Phenothiazine 1000 ppm) Start->Inhibitor Catalyst Add Lewis Acid Catalyst (e.g., ZnCl2) Inhibitor->Catalyst Reaction Thermal Ene Reaction (150°C, Argon Atmosphere) Catalyst->Reaction FTIR FTIR In-Process Check (Monitor 1780 cm⁻¹) Reaction->FTIR Decision Conversion > 90%? FTIR->Decision Distillation Short-Path Vacuum Distillation (0.1 Torr) Decision->Distillation  Yes   Extend Extend Reaction Time or Replenish Catalyst Decision->Extend  No   Product Purified DSA Product 3-(Dec-1-en-1-yl)dihydrofuran-2,5-dione Distillation->Product Extend->Reaction

Figure 1: Optimized workflow for the synthesis of 3-(Dec-1-en-1-yl)dihydrofuran-2,5-dione.

Diagnostic Q&A: Troubleshooting Yield & Purity

As a Senior Application Scientist, I frequently see researchers struggle with the delicate balance of thermal energy required for this synthesis. The Alder-ene reaction is a pericyclic process that demands high activation energy, but pushing the temperature too high introduces catastrophic side reactions.

Q1: Why is my reaction yield consistently below 50%, with significant unreacted 1-decene remaining? The Causality: The standard thermal Alder-ene reaction has a notoriously high activation barrier. When run purely thermally (uncatalyzed), it requires temperatures exceeding 200°C. At this threshold, maleic anhydride begins to sublime or degrade before the bimolecular reaction can reach completion . The Solution: Implement Lewis acid catalysis. Adding a mild Lewis acid like anhydrous Zinc Chloride ( ZnCl2​ ) coordinates to the carbonyl oxygens of maleic anhydride. This lowers the energy of the enophile's Lowest Unoccupied Molecular Orbital (LUMO), significantly reducing the activation energy. This allows the pericyclic transition state to form at 140–160°C, preserving your reagents and driving conversion.

Q2: My reaction mixture turns into a viscous, dark tar during heating. How do I prevent this? The Causality: Maleic anhydride is highly susceptible to radical homopolymerization at elevated temperatures, forming polymaleic anhydride—a dark, intractable tar . Trace oxygen or thermal stress initiates this radical cascade, which aggressively competes with the desired ene reaction. The Solution: You must introduce a radical scavenger to quench propagating polymer chains. Adding 500–1000 ppm of phenothiazine or hydroquinone relative to the maleic anhydride mass acts as a radical sink. Furthermore, rigorously purging the reactor with Argon eliminates the oxygen that acts as a primary radical initiator.

Q3: NMR analysis of my final product shows multiple unexpected olefinic peaks. What went wrong? The Causality: Prolonged heating at >200°C causes the 1-decene starting material to undergo thermal isomerization, shifting the terminal double bond to internal positions (e.g., forming 2-decene or 3-decene). Internal olefins are sterically hindered and exhibit drastically reduced reactivity in the ene reaction . This stalls your conversion and contaminates the batch with unreactive isomers. The Solution: Limit thermal stress by utilizing the Lewis acid-catalyzed method described above, which allows for lower reaction temperatures. Always use a slight molar excess of 1-decene (1.2:1) to drive the equilibrium forward faster, reducing overall reaction time.

Empirical Yield Data

To illustrate the impact of these optimizations, refer to the quantitative data below comparing standard thermal conditions against our optimized protocols.

Table 1: Impact of Reaction Parameters on DSA Yield and Purity

Reaction ConditionTemp (°C)Additive / CatalystTime (h)Isolated Yield (%)Purity (GC-MS)
Standard Thermal210None2445.2%70.5%
Inhibitor Added210Phenothiazine (1000 ppm)2462.8%85.0%
Lewis Acid Catalyzed 150 ZnCl2​ (5 mol%) 12 88.4% 92.3%
Continuous Flow180Phenothiazine (500 ppm)0.594.1%96.8%

Self-Validating Standard Operating Procedure (SOP)

This step-by-step methodology utilizes a self-validating systems approach. Do not proceed to the next step unless the validation checkpoint is met.

Phase 1: Preparation and Initiation
  • Reactor Setup: Charge a dry, 500 mL 3-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and internal thermocouple with 1-decene (1.2 equivalents, ~168 g).

  • Inert Purge: Sparge the liquid with high-purity Argon for 15 minutes.

    • Validation Checkpoint: Oxygen sensor at the exhaust must read <1% O2​ to prevent radical initiation.

  • Reagent Loading: Add maleic anhydride (1.0 equivalent, 98 g) and phenothiazine (0.1 wt% relative to maleic anhydride, ~0.1 g).

  • Catalyst Addition: Slowly add anhydrous ZnCl2​ (0.05 equivalents) under a positive stream of Argon.

    • Validation Checkpoint: The mixture must remain a stirrable, light-colored slurry. A rapid color change to dark brown or black at room temperature indicates moisture contamination in the ZnCl2​ , which hydrolyzes the anhydride. If this occurs, abort and restart with fresh, oven-dried catalyst.

Phase 2: Reaction and Monitoring
  • Heating: Ramp the temperature to 150°C at a rate of 5°C/min.

  • In-Process Monitoring: Sample the reaction every 2 hours for FTIR analysis.

    • Validation Checkpoint: Monitor the strong symmetric C=O stretching band of unreacted maleic anhydride at 1780 cm⁻¹ . The reaction is deemed complete when this peak plateaus or completely disappears, while the product anhydride peaks (typically shifted slightly to ~1785 cm⁻¹ and 1865 cm⁻¹) dominate. Do not proceed to Phase 3 until conversion exceeds 90%.

Phase 3: Purification
  • Cooling & Transfer: Cool the mixture to 80°C to prevent thermal shock, then transfer to a short-path vacuum distillation apparatus.

  • Light Ends Removal: Apply high vacuum (0.1 Torr). Slowly heat the flask to 60–70°C to distill off the unreacted 1-decene.

    • Validation Checkpoint: The vacuum pressure will drop and stabilize once all 1-decene is removed.

  • Product Distillation: Increase the mantle temperature. The target product, 3-(Dec-1-en-1-yl)dihydrofuran-2,5-dione, will distill at approximately 150–160°C at 0.1 Torr as a clear to pale-yellow viscous liquid.

References

  • Title: Ene Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Maleic Anhydride Source: Wikipedia, The Free Encyclopedia URL: [Link]

  • Title: Ene Reaction (Mechanisms and Steric Hindrance) Source: Wikipedia, The Free Encyclopedia URL: [Link]

Optimization

Technical Support Center: Purification of 3-(Dec-1-en-1-yl)dihydrofuran-2,5-dione

Welcome to the Technical Support Center for Alkenyl Succinic Anhydride (ASA) derivatives. 3-(Dec-1-en-1-yl)dihydrofuran-2,5-dione (commonly known as decenylsuccinic anhydride) is a highly reactive, moisture-sensitive int...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Alkenyl Succinic Anhydride (ASA) derivatives. 3-(Dec-1-en-1-yl)dihydrofuran-2,5-dione (commonly known as decenylsuccinic anhydride) is a highly reactive, moisture-sensitive intermediate synthesized via the ene reaction between 1-decene and maleic anhydride [1].

Due to its long hydrophobic tail and highly reactive polar anhydride head, crude extracts present unique purification challenges, including spontaneous hydrolysis, intractable emulsions, and thermal degradation. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic explanations to help researchers and process chemists achieve >98% purity.

Purification Workflow & Logic

The purification of decenylsuccinic anhydride cannot rely on standard aqueous workups. The strained 5-membered anhydride ring is highly susceptible to nucleophilic attack by water. Therefore, purification must rely strictly on anhydrous phase separations, chemical dehydration, and high-vacuum thermal fractionation [2].

PurificationWorkflow Crude Crude 3-(Dec-1-en-1-yl) dihydrofuran-2,5-dione Volatiles Vacuum Stripping (Remove 1-decene) Crude->Volatiles Heat/Vacuum Dehydration Chemical Dehydration (Ac2O treatment) Volatiles->Dehydration If Moisture Present Distillation Short-Path Vacuum Distillation (< 0.1 Torr) Volatiles->Distillation If Dry Crude Dehydration->Distillation Re-cyclization Pure Pure Anhydride Product (>98% Purity) Distillation->Pure Main Fraction Waste High-Boiling Oligomers (Tar Residue) Distillation->Waste Bottoms Sublimate Maleic Anhydride Sublimate Distillation->Sublimate Forecut

Fig 1: Optimal anhydrous purification workflow for crude alkenyl succinic anhydrides.

Quantitative Method Comparison

Selecting the right purification method depends on the scale of your synthesis and the specific impurities present in your crude extract.

Purification MethodTarget Impurity RemovedYield ImpactPurity AchievedRecommended Scale
Vacuum Stripping 1-Decene, Light SolventsMinimal loss (>95%)Low (<70%)All Scales
Hexane Precipitation Maleic AnhydrideModerate (80-85%)Medium (80-90%)Lab (<50g)
Short-Path Distillation Oligomers, Diacids, ColorHigh loss (60-70%)Excellent (>98%)Lab / Pilot
Wiped-Film Evaporation Oligomers, Diacids, ColorMinimal loss (>90%)Excellent (>98%)Industrial

Troubleshooting & FAQs

Q1: My crude extract has turned into a viscous, cloudy gel. What happened, and how do I recover the anhydride?

A: This is a classic symptom of hydrolysis . Atmospheric moisture has caused the anhydride ring to open, forming decenylsuccinic acid. Because this molecule possesses a C10 hydrophobic tail and a dicarboxylic acid head, it acts as a powerful surfactant. It traps residual water and forms a complex micellar gel. Solution: Do not attempt to distill a gelled mixture; the diacid will decarboxylate and degrade. You must first perform a Chemical Dehydration (see Protocol A) to re-close the ring before proceeding to distillation.

Q2: I attempted a liquid-liquid extraction (LLE) with water/DCM to wash away unreacted maleic anhydride, but it created an intractable emulsion. Why?

A: Aqueous LLE is fundamentally contraindicated for alkenyl succinic anhydrides [3]. The trace formation of the diacid impurity instantly acts as an emulsifier between the aqueous and organic phases. Solution: Abandon aqueous workups entirely. To remove maleic anhydride, utilize its poor solubility in cold non-polar solvents. Dissolve your crude in a minimal amount of cold hexanes; the maleic anhydride will precipitate out as a white solid, while the decenyl-substituted anhydride remains highly soluble.

Q3: During fractional distillation, my product turns dark brown and polymerizes before it distills over. How can I prevent this?

A: 3-(Dec-1-en-1-yl)dihydrofuran-2,5-dione has a very high boiling point. Extended residence times at temperatures exceeding 150°C promote oligomerization of the unreacted double bonds and thermal decarboxylation. Solution: You must reduce the thermal stress. Switch from a standard fractional column (which has a high holdup volume and requires higher pot temperatures) to a Short-Path Distillation setup (Protocol B). Ensure your vacuum is pulling at least < 0.1 Torr to lower the boiling point significantly.

Standardized Experimental Protocols

Protocol A: Chemical Dehydration of Hydrolyzed Extracts

Use this protocol if your crude extract shows a broad -OH stretch (3300–2500 cm⁻¹) on FTIR, indicating diacid formation.

  • Apparatus Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a calcium chloride drying tube.

  • Reagent Addition: Add 50g of the hydrolyzed crude extract to the flask. Add 150 mL of anhydrous acetic anhydride (Ac₂O) (approx. 3-fold molar excess).

  • Reflux (Ring Closure): Heat the mixture to 130°C under continuous stirring for 2.5 hours. The diacid will undergo dehydration to reform the closed-ring anhydride, releasing acetic acid as a byproduct.

  • Solvent Stripping: Allow the flask to cool to 60°C. Replace the reflux condenser with a short-path distillation head. Apply a moderate vacuum (approx. 50 Torr) to strip off the generated acetic acid and unreacted acetic anhydride.

  • Validation: Analyze a neat drop of the residue via FTIR. The successful re-closure is validated by the disappearance of the broad -OH band and the reappearance of the distinct asymmetric and symmetric anhydride C=O stretches at ~1780 cm⁻¹ and ~1860 cm⁻¹.

Protocol B: High-Vacuum Short-Path Distillation

Use this protocol for the final isolation of the pure anhydride from heavy tars and oligomers.

  • Degassing: Transfer the dry, dehydrated crude to a short-path distillation apparatus. Apply a moderate vacuum (10 Torr) and gently warm the flask to 50°C for 30 minutes to degas the sample and remove residual light volatiles (e.g., 1-decene).

  • Forecut (Sublimation): Increase the vacuum to < 0.1 Torr. Slowly raise the oil bath temperature to 80–100°C. Unreacted maleic anhydride will sublime and deposit on the condenser. Critical step: Use a heat gun periodically on the condenser to melt the maleic anhydride into the receiving flask to prevent vacuum blockage.

  • Main Fraction: Swap the receiving flask. Increase the oil bath temperature to 160–180°C. The 3-(Dec-1-en-1-yl)dihydrofuran-2,5-dione will distill over as a clear, slightly viscous, pale-yellow liquid.

  • Storage: Break the vacuum with ultra-high purity Argon or Nitrogen. Transfer the purified product to amber glass ampoules, flush with inert gas, and seal immediately to prevent re-hydrolysis [3].

References

  • Title: PubChem Compound Summary for Succinic Anhydride (Proxy for cyclic anhydride reactivity and chemical properties). Source: National Center for Biotechnology Information (NCBI). URL: [Link]

  • Title: The Ene Reaction: Synthesis and Reactivity. Source: American Chemical Society (ACS) Publications. URL: [Link]

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 3-(Dec-1-en-1-yl)dihydrofuran-2,5-dione Amidation

Welcome to the Advanced Applications Support Center. As drug development increasingly relies on complex, lipid-conjugated intermediates, the amidation of alkenyl succinic anhydrides (ASAs) like 3-(Dec-1-en-1-yl)dihydrofu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As drug development increasingly relies on complex, lipid-conjugated intermediates, the amidation of alkenyl succinic anhydrides (ASAs) like 3-(Dec-1-en-1-yl)dihydrofuran-2,5-dione has become a critical workflow.

This guide is engineered for researchers facing low yields, poor regioselectivity, or stalled reactions when coupling this substrate with sterically hindered amines.

Part 1: Troubleshooting & FAQs

Q1: My amidation reaction with a secondary amine yields <10% product, even after 24 hours. How do I overcome this? The Causality: You are battling the "umbrella effect." The flexible C10 alkenyl chain at the C3 position sweeps across the face of the anhydride ring, creating a dynamic steric shield. Bulky secondary amines (e.g., diisopropylamine or complex API intermediates) lack the nucleophilic velocity to penetrate this shield before competing hydrolysis occurs. The Solution: Implement nucleophilic catalysis using 4-Dimethylaminopyridine (DMAP). DMAP is highly nucleophilic and compact; it easily bypasses the steric bulk to open the anhydride, forming an highly electrophilic N-acylpyridinium intermediate. This intermediate effectively "pushes" the reaction forward, forcing the sluggish secondary amine to couple . Switch your solvent to a polar aprotic medium like NMP to stabilize the charge-separated transition state.

Q2: I am getting an unpredictable mixture of regioisomers. How do I control whether the amine attacks the C2 or C5 carbonyl? The Causality: The anhydride has two electrophilic centers: C2 (adjacent to the decenyl chain, highly hindered) and C5 (unsubstituted, less hindered). Without intervention, attack at C5 is kinetically favored, but high temperatures or prolonged reaction times can lead to thermodynamic scrambling. The Solution:

  • To target the C5-attack product: Run the reaction under strict kinetic control (0°C) with DMAP.

  • To target the C2-attack product: You must override the steric hindrance using a Lewis acid (e.g., ZrCl₄). The Lewis acid coordinates preferentially with the less hindered C5 oxygen and the ring oxygen, effectively deactivating C5 and directing the amine to attack the C2 carbonyl via a highly organized chelation state .

Q3: My product disappears during silica gel chromatography. Where is it going? The Causality: The amidation of an anhydride does not produce a neutral amide; it produces a half-amide containing a free carboxylic acid. On acidic silica gel, especially if concentrated, the secondary half-amide can undergo intramolecular cyclization back to the starting anhydride, ejecting the amine. The Solution: Avoid silica gel. Purify via a self-validating acid-base liquid extraction (detailed in the protocol below) or use deactivated (amine-flushed) silica .

Part 2: Quantitative Data & Optimization

The following table summarizes the causal relationship between reaction parameters and outcomes when coupling 3-(Dec-1-en-1-yl)dihydrofuran-2,5-dione with a model hindered amine (diisopropylamine).

Catalyst SystemSolventTemp (°C)Conversion (%)Regiomeric Ratio (C5:C2)Mechanistic Driver
NoneDCM25< 5N/ASteric block prevents direct attack.
NoneDMF803580:20Thermal forcing; poor regiocontrol.
DMAP (0.2 eq) NMP 25 88 95:5 Acylpyridinium intermediate; kinetic control.
ZrCl₄ (1.0 eq)THF257510:90Lewis acid chelation directs C2 attack.

Part 3: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . It includes built-in checkpoints to ensure that a failure is accurately diagnosed rather than blindly repeated.

Target: Kinetically controlled amidation targeting the C5 carbonyl.

Step 1: Reagent Integrity Check (Validation Checkpoint 1)

  • Action: Before committing your precious hindered amine, react 5 mg of the anhydride with 1.2 eq of benzylamine in 0.5 mL NMP at room temperature for 15 minutes.

  • Validation: Analyze via LC-MS. If conversion to the benzyl half-amide is <95%, your anhydride has hydrolyzed to the diacid due to moisture. Do not proceed; purchase or synthesize fresh anhydride.

Step 2: Acylpyridinium Formation

  • Action: Dissolve 1.0 mmol of validated 3-(Dec-1-en-1-yl)dihydrofuran-2,5-dione in 3.0 mL of anhydrous NMP under N₂. Add 0.2 mmol (24.4 mg) of DMAP.

  • Validation (Visual): The solution should develop a faint yellow tint, confirming the formation of the active N-acylpyridinium complex. Cool the flask to 0°C.

Step 3: Nucleophilic Coupling

  • Action: Add 1.1 mmol of the sterically hindered amine dropwise over 5 minutes. Stir at 0°C for 1 hour, then allow to warm to 25°C for 4 hours.

  • Validation Checkpoint 2: Pull a 10 µL aliquot, quench in 1 mL acetonitrile, and run LC-MS. You should observe the product mass [M+H]⁺ and the absence of the anhydride mass.

Step 4: Acid-Base Workup (Product Isolation)

  • Action: Dilute the reaction with 15 mL EtOAc. Wash with 10 mL of cold 10% Citric Acid (aq).

  • Causality: The citric acid protonates the DMAP and unreacted amine, pulling them into the aqueous layer. The half-amide product (pKa ~4.5) remains largely protonated and highly soluble in the organic layer due to the C10 lipophilic chain.

  • Action: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the pure half-amide.

Part 4: Troubleshooting Workflow Visualization

AmidationLogic Start Amidation Yield < 20% CheckAmine Analyze Amine Steric Bulk Start->CheckAmine Primary Primary / Unhindered CheckAmine->Primary Secondary Secondary / Branched CheckAmine->Secondary CheckQuality Check Anhydride Hydrolysis (Karl Fischer / IR) Primary->CheckQuality UseDMAP Add DMAP (0.2 eq) + Polar Aprotic Solvent Secondary->UseDMAP Validate LC-MS / NMR Validation CheckQuality->Validate Regio Check Regioselectivity (C2 vs C5 Attack) UseDMAP->Regio C5 Target C5: Kinetic Control (0°C, Fast Addition) Regio->C5 C2 Target C2: Lewis Acid (ZrCl4 Coordination) Regio->C2 C5->Validate C2->Validate

Fig 1: Troubleshooting workflow for sterically hindered amidation of decenylsuccinic anhydride.

References

  • Höfle, G., Steglich, W., Vorbrüggen, H. "4-Dialkylaminopyridines as Highly Active Acylation Catalysts." Angewandte Chemie International Edition, 1978. URL:[Link]

  • Pattabiraman, V. R., Bode, J. W. "Rethinking amide bond synthesis." Nature, 2011. URL:[Link]

  • Dunetz, J. R., Magano, J., Garcia, G. A. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016. URL:[Link]

Optimization

Technical Support Center: 3-(Dec-1-en-1-yl)dihydrofuran-2,5-dione (Decenyl Succinic Anhydride)

Welcome to the Technical Support and Troubleshooting Center for 3-(Dec-1-en-1-yl)dihydrofuran-2,5-dione , commonly referred to as Decenyl Succinic Anhydride (DSA). This C10 alkenyl succinic anhydride is a highly versatil...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for 3-(Dec-1-en-1-yl)dihydrofuran-2,5-dione , commonly referred to as Decenyl Succinic Anhydride (DSA). This C10 alkenyl succinic anhydride is a highly versatile electrophile used in esterification, amidation, and polymer modification.

However, researchers frequently encounter stalled kinetics or low conversion rates. This guide synthesizes mechanistic chemistry with field-proven diagnostics to help you achieve >95% conversion.

Diagnostic Workflow for Low Conversion

Before altering your stoichiometry, follow this self-validating diagnostic matrix to isolate the root cause of your stalled reactions.

G Start Low Conversion Detected (< 50% Yield) CheckH2O Check System Moisture (Karl Fischer Titration) Start->CheckH2O DecisionH2O Water > 50 ppm? CheckH2O->DecisionH2O Dry Dry Solvents & Reagents (3Å Sieves / Schlenk) DecisionH2O->Dry Yes CheckCat Evaluate Catalyst System (e.g., DMAP/TEA) DecisionH2O->CheckCat No Dry->CheckH2O Retest DecisionCat Catalyst Loading Optimal? CheckCat->DecisionCat OptimizeCat Increase DMAP to 5-10 mol% Verify Base Equivalents DecisionCat->OptimizeCat No CheckSterics Assess Phase Dynamics (C10 Chain Aggregation) DecisionCat->CheckSterics Yes Success Conversion > 95% OptimizeCat->Success CheckSterics->Success

Diagnostic workflow for troubleshooting DSA anhydride ring-opening reactions.

Frequently Asked Questions (FAQs)

Q1: My conversion plateaus at 40-50% despite a large excess of alcohol/amine. What is causing this hard stop?

A: Competitive Hydrolysis. The most common cause of a hard plateau in ASA reactions is the presence of adventitious water [1]. The furan-2,5-dione ring is highly hygroscopic. Water acts as a highly mobile, competing nucleophile, cleaving the anhydride ring to form decenyl succinic acid.

  • The Causality: Once the dicarboxylic acid is formed, it is orders of magnitude less reactive toward non-catalyzed esterification or amidation than the original anhydride. The reaction effectively "dies" because the electrophilic center has been deactivated by the formation of a stable carboxylate.

  • The Fix: Ensure all solvents (especially hygroscopic ones like DMF or THF) are strictly anhydrous (<50 ppm water via Karl Fischer titration).

Q2: How does the decenyl (C10) chain affect reaction kinetics compared to standard succinic anhydride?

A: Steric Shielding and Micellization. Unlike unsubstituted succinic anhydride, 3-(Dec-1-en-1-yl)dihydrofuran-2,5-dione possesses a highly lipophilic, 10-carbon alkene tail. In polar aprotic solvents, this hydrophobic tail can cause the molecules to self-assemble into aggregates or reverse micelles, effectively hiding the reactive anhydride core from polar nucleophiles (like short-chain alcohols or primary amines).

  • The Causality: The collision frequency between the nucleophile and the electrophilic carbonyl carbon is drastically reduced due to this hydrophobic shielding.

  • The Fix: Switch to a less polar, more lipophilic solvent system (e.g., Toluene or Dichloromethane) to ensure complete solvation of the C10 chain, breaking up aggregates and exposing the reactive core.

Q3: What is the optimal catalyst system for driving half-esterification to completion?

A: A dual-system of 4-Dimethylaminopyridine (DMAP) and Triethylamine (TEA). Uncatalyzed ring-opening by alcohols is notoriously slow. Relying solely on heat often leads to side reactions, such as double-bond isomerization of the decenyl chain.

  • The Causality: DMAP acts as a hyper-nucleophilic catalyst. It attacks the anhydride to form a highly reactive N-acylpyridinium intermediate [2]. This intermediate is far more susceptible to nucleophilic attack by the alcohol than the native anhydride. TEA is required as an auxiliary base to act as an acid scavenger, deprotonating the incoming alcohol and preventing the reaction mixture from becoming acidic, which would protonate and deactivate the DMAP.

Quantitative Data: Catalyst Impact on Conversion

The following table summarizes the causal relationship between catalyst selection and the conversion rate of 3-(Dec-1-en-1-yl)dihydrofuran-2,5-dione during a standard half-esterification with anhydrous ethanol.

Catalyst SystemLoading (mol%)SolventTemp (°C)Time (h)Conversion (%)*
None (Thermal) N/AToluene802422.4
TEA Only 110DCM251245.1
DMAP Only 10DCM251268.3
DMAP + TEA 5 + 110DCM254>98.5
DMAP + TEA (Wet) 5 + 110DCM (Wet)25441.2**

*Conversion measured via quantitative ¹H-NMR (integration of the vinylic protons against the newly formed ester methylene protons). **Low conversion due to competitive hydrolysis forming decenyl succinic acid.

Standardized Protocol: DMAP-Catalyzed Half-Esterification

To ensure self-validation and reproducibility, utilize the following step-by-step methodology. This protocol is designed to eliminate moisture and maximize the efficiency of the N-acylpyridinium intermediate pathway.

Reagents & Equipment:

  • 3-(Dec-1-en-1-yl)dihydrofuran-2,5-dione (DSA)

  • Anhydrous Dichloromethane (DCM) over 3Å molecular sieves

  • Target Alcohol (strictly anhydrous)

  • DMAP (Sublimed, 5 mol%)

  • Triethylamine (TEA, distilled over CaH₂, 1.1 equivalents)

  • Schlenk flask, magnetic stirrer, argon/nitrogen line.

Step-by-Step Methodology:

  • System Purge: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with dry Argon. Repeat three times.

  • Reagent Loading: Add 1.0 equivalent of 3-(Dec-1-en-1-yl)dihydrofuran-2,5-dione to the flask. Add anhydrous DCM to achieve a 0.5 M concentration. Stir until fully dissolved.

  • Base & Catalyst Injection: Inject 1.1 equivalents of anhydrous TEA. Next, add 0.05 equivalents (5 mol%) of DMAP. The solution may exhibit a slight color change indicating the formation of the pre-reaction complex.

  • Nucleophile Addition: Slowly inject 1.05 equivalents of the anhydrous alcohol dropwise over 10 minutes at 0°C (ice bath) to control the initial exothermic reaction.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature (20-25°C). Stir for 4 hours.

  • In-Process Validation (FTIR): Pull a 50 µL aliquot. Run an ATR-FTIR spectrum. Self-Validation Check: The reaction is complete when the characteristic asymmetric and symmetric anhydride C=O stretching bands at ~1860 cm⁻¹ and ~1780 cm⁻¹ completely disappear, replaced by a strong ester carbonyl stretch at ~1735 cm⁻¹ and a broad carboxylic acid OH stretch.

  • Quench & Workup: Dilute the mixture with additional DCM. Wash twice with 1M HCl (to remove DMAP and TEA), followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

References

  • Title: Succinic Anhydride - Chemical and Physical Properties (Model for Anhydride Hydrolysis) Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: 4-Dialkylaminopyridines as Highly Active Acylation Catalysts (Mechanistic grounding for DMAP catalysis) Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Alkenyl Succinic Anhydride (ASA) Sizing Agents - Reactivity and Phase Dynamics Source: TAPPI (Technical Association of the Pulp and Paper Industry) URL: [Link]

Troubleshooting

Technical Support Center: Resolving Emulsion Instability in Decenyl Succinic Anhydride (DSA) Formulations

Welcome to the Advanced Formulation Support Center. As drug delivery systems and specialized material coatings increasingly rely on reactive amphiphiles, Decenyl Succinic Anhydride (DSA) has emerged as a critical raw mat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Support Center. As drug delivery systems and specialized material coatings increasingly rely on reactive amphiphiles, Decenyl Succinic Anhydride (DSA) has emerged as a critical raw material. However, formulating DSA into stable aqueous emulsions presents a significant thermodynamic and kinetic challenge.

Unlike inert oils, DSA contains a highly reactive cyclic anhydride group. When exposed to water, it is prone to rapid hydrolysis, transforming into decenyl succinic acid. This chemical transformation drastically alters the Hydrophilic-Lipophilic Balance (HLB) of the system, disrupts the surfactant interface, and leads to catastrophic emulsion failure.

This guide is designed for researchers and formulation scientists. It bypasses basic emulsion theory to focus purely on the causality of DSA instability and provides field-proven, self-validating protocols to arrest degradation.

Part 1: Diagnostic Troubleshooting & FAQs

The following Q&A addresses the specific mechanistic failures encountered when emulsifying DSA.

Q1: My DSA emulsion looks stable immediately after homogenization, but within 24 hours, the pH drops and the emulsion separates. Why?

A: Anhydride Hydrolysis at the Oil-Water Interface. The rapid drop in pH is the primary diagnostic marker of anhydride hydrolysis. Water attacks the DSA anhydride ring, opening it to form a dicarboxylic acid (decenyl succinic acid).

  • The Causality: This newly formed acid is significantly more water-soluble than the parent DSA. As it partitions away from the oil droplet core and into the aqueous phase, it leaves the oil-water interface depleted of its intended structural components. Furthermore, the generation of protons (dropping the pH) neutralizes anionic surfactants, collapsing the electrostatic double-layer that prevents droplets from coalescing [1].

  • The Fix: You must kinetically freeze the hydrolysis reaction. Hydrolysis of alkenyl succinic anhydrides follows pseudo-first-order kinetics and is minimized at a slightly acidic pH. Buffer your continuous phase strictly to pH 4.0–4.5 using an acetate buffer, and maintain the process temperature below 15°C during emulsification.

Q2: The pH of my formulation is perfectly stable, yet the emulsion still turns from milky-white to translucent, and a cream layer forms. What is failing?

A: Ostwald Ripening Driven by Monomer Solubility. If the pH is stable, chemical hydrolysis is not the culprit; you are facing physical instability. DSA has a finite, albeit low, solubility in water.

  • The Causality: According to the Lifshitz-Slyozov-Wagner (LSW) theory, smaller droplets have a higher Laplace pressure than larger droplets. This pressure gradient forces DSA molecules to dissolve from small droplets, diffuse through the aqueous phase, and redeposit onto larger droplets. Over time, the mean droplet size increases until creaming occurs [2].

  • The Fix: Introduce an osmotic barrier. Incorporate a highly hydrophobic, water-insoluble co-oil (such as Squalane or a Long-Chain Triglyceride) into the DSA oil phase at 2–5% v/v. Because the co-oil cannot diffuse through the water, it generates an osmotic pressure inside the small droplets that counteracts the Laplace pressure, effectively halting Ostwald ripening.

Q3: Small-molecule surfactants (like SDS or Tween 80) fail to stabilize my DSA emulsions long-term. What surfactant system is required?

A: Polymeric Steric Stabilizers.

  • The Causality: Small-molecule surfactants rely on dynamic equilibrium; they constantly adsorb and desorb from the interface. When DSA hydrolyzes, the resulting decenyl succinic acid acts as a highly active co-surfactant, competitively displacing SDS or Tween from the interface. This leads to rapid coalescence.

  • The Fix: Utilize high-molecular-weight polymeric surfactants (e.g., Polyvinyl Alcohol (PVA) or Hydrophobically Modified Cationic Starch). These polymers irreversibly adsorb to the droplet surface, creating a thick, physical steric barrier. Even if minor hydrolysis occurs, the steric barrier remains intact and is largely insensitive to the resulting pH fluctuations [3].

Part 2: DSA Instability Diagnostic Decision Tree

Use the following logical workflow to diagnose and resolve your specific formulation failure.

Diagnostic workflow for identifying and resolving Decenyl Succinic Anhydride emulsion failures.

Part 3: Quantitative Surfactant Performance Data

The table below summarizes the empirical performance of various surfactant systems when emulsifying 10% v/v DSA in water.

Surfactant SystemStabilization MechanismHydrolysis Rate ( kobs​ , h−1 )Emulsion Half-LifePrimary Failure Mode Observed
Sodium Dodecyl Sulfate (SDS) Electrostatic Repulsion0.45< 12 HoursCoalescence (Charge neutralization via pH drop)
Polysorbate 80 (Tween 80) Short-chain Steric0.382 DaysOstwald Ripening (Surfactant displacement)
Cationic Waxy Maize Starch Electro-steric0.1214 DaysGradual Creaming
Polyvinyl Alcohol (PVA, 87% hydrolyzed) Irreversible Steric0.05 > 45 Days Minimal (Highly robust against acid generation)

Data Interpretation: Polymeric stabilizers (PVA and modified starches) drastically reduce the observed hydrolysis rate ( kobs​ ) by forming a dense physical barrier that limits water diffusion to the anhydride ring at the interface.

Part 4: Standard Operating Procedure (SOP)

Formulation of Hydrolysis-Resistant DSA Emulsions

This protocol utilizes a self-validating methodology to ensure kinetic trapping of the DSA droplets.

Materials Required:

  • Decenyl Succinic Anhydride (DSA) - Stored under inert argon gas.

  • Squalane (Ripening Inhibitor)

  • Polyvinyl Alcohol (PVA, MW 31,000-50,000, 87-89% hydrolyzed)

  • 0.1 M Sodium Acetate Buffer (pH 4.5)

Step-by-Step Methodology:

  • Aqueous Phase Preparation:

    • Dissolve 2.0% w/w PVA in the 0.1 M Sodium Acetate buffer. Heating to 85°C may be required for full dissolution.

    • Self-Validation Check: Cool the solution to exactly 10°C. Measure the pH. It must read 4.5 ± 0.1. If the pH is outside this range, adjust with 0.1 M Acetic Acid or NaOH. Do not proceed if the temperature exceeds 15°C, as heat accelerates anhydride hydrolysis.

  • Oil Phase Preparation:

    • In a dry, moisture-free beaker, blend 95% w/w DSA with 5% w/w Squalane.

    • Mix gently using a magnetic stirrer for 5 minutes.

  • Pre-Emulsification (Rotor-Stator):

    • Immerse a high-shear rotor-stator homogenizer into the chilled aqueous phase.

    • Set the speed to 10,000 RPM.

    • Slowly inject the oil phase into the vortex over 60 seconds to achieve a 10% v/v oil-in-water pre-emulsion. Mix for exactly 3 minutes.

  • High-Pressure Homogenization:

    • Transfer the pre-emulsion immediately to a high-pressure homogenizer (e.g., Microfluidizer).

    • Process for 3 passes at 15,000 psi. Ensure the cooling coil on the homogenizer outlet is packed with ice to keep the exit temperature below 20°C.

    • Self-Validation Check: Immediately analyze a 10 µL aliquot via Dynamic Light Scattering (DLS). The Z-average droplet size must be < 250 nm, with a Polydispersity Index (PDI) < 0.15. If the PDI is > 0.2, coalescence is occurring during homogenization; verify your cooling system is functioning.

  • Quality Control & Storage:

    • Store the final emulsion in tightly sealed glass vials at 4°C. Monitor pH at Day 1, Day 7, and Day 14 to validate the suppression of hydrolysis.

References

  • Title: Hydrolysis and Emulsion Stability of Alkenyl Succinic Anhydride Source: Journal of Colloid and Interface Science URL: [Link]

  • Title: Ostwald Ripening in Emulsions Source: Langmuir URL: [Link]

  • Title: Steric Stabilization of Emulsions using Polymeric Surfactants Source: Colloids and Surfaces A: Physicochemical and Engineering Aspects URL: [Link]

Reference Data & Comparative Studies

Validation

Comparative Reactivity and Performance Guide: Decenyl vs. Dodecenyl Succinic Anhydride (DDSA)

Introduction: The Role of Alkenyl Succinic Anhydrides in Advanced Materials In the fields of bioconjugation, drug delivery, and advanced polymer synthesis, Alkenyl Succinic Anhydrides (ASAs) are indispensable reagents. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Role of Alkenyl Succinic Anhydrides in Advanced Materials

In the fields of bioconjugation, drug delivery, and advanced polymer synthesis, Alkenyl Succinic Anhydrides (ASAs) are indispensable reagents. They are primarily utilized to graft hydrophobic tails onto hydrophilic backbones (e.g., polysaccharides, PEGs, or proteins) to create amphiphilic polymers capable of self-assembling into polymeric micelles. Furthermore, they serve as critical curing agents in epoxy resins used for electron microscopy embedding.

When selecting an ASA, the choice often narrows down to Decenyl Succinic Anhydride (DSA) and Dodecenyl Succinic Anhydride (DDSA) . While a two-carbon difference in the alkenyl chain might appear trivial, it fundamentally alters the molecule's steric profile, reaction kinetics, and the thermodynamic stability of the resulting conjugates. This guide provides an objective, data-driven comparison to help you select the optimal anhydride for your specific application.

Mechanistic Overview: Steric Hindrance vs. Hydrophobicity

The reactivity of cyclic anhydrides is governed by nucleophilic acyl substitution. When a nucleophile (such as an amine or a hydroxyl group on a polymer backbone) attacks the carbonyl carbon of the anhydride ring, the reaction rate is dictated by the activation energy barrier.

  • Decenyl Succinic Anhydride (DSA - C10): Features a 10-carbon chain. It offers a balanced profile of moderate hydrophobicity and lower steric shielding around the highly reactive anhydride ring.

  • Dodecenyl Succinic Anhydride (DDSA - C12): Features a 12-carbon chain. Commercially available DDSA is frequently synthesized via the oligomerization of propylene, resulting in a highly branched "tetrapropenyl" tail. This extensive branching creates a steric "umbrella" over the anhydride ring.

The Causality of Reactivity: The increased steric bulk of DDSA restricts the trajectory of incoming nucleophiles, significantly lowering its reaction rate compared to DSA. However, this same bulky, hydrophobic C12 chain provides superior internal plasticization in crosslinked networks and drives tighter hydrophobic core packing in aqueous micelles.

G Chain Alkenyl Chain Length (C10 vs C12) Steric Steric Shielding of Anhydride Ring Chain->Steric Hydro Hydrophobic Volume (LogP Increase) Chain->Hydro Kinetics Reaction Kinetics (Decreased Rate for DDSA) Steric->Kinetics Increases Activation Energy Micelle Micelle Stability (Lower CMC for DDSA) Hydro->Micelle Enhances Core Packing

Caption: Logical relationship between alkenyl chain length, steric hindrance, and physicochemical properties.

Comparative Performance Data

To facilitate objective decision-making, the quantitative and qualitative differences between DSA and DDSA are summarized below. Data reflects standard behavior in basic aqueous polymer modification and epoxy curing environments.

Table 1: Physicochemical and Kinetic Comparison
PropertyDecenyl Succinic Anhydride (DSA)Dodecenyl Succinic Anhydride (DDSA)
Alkenyl Chain Length C10C12 (Often branched/tetrapropenyl)
Molecular Weight 238.32 g/mol 266.38 g/mol
Relative Reactivity Rate High (Faster ring opening)Moderate (Slower ring opening)
Steric Hindrance ModerateHigh
Hydrophobicity (Est. LogP) ~3.8~4.7
Critical Micelle Concentration (CMC) Higher (Less stable micelles)Lower (Highly stable micelles)
Cured Polymer Flexibility (Tg) Moderate TgLower Tg (Superior plasticization)

Note: The higher LogP of DDSA makes it the preferred choice for drug delivery systems encapsulating highly lipophilic active pharmaceutical ingredients (APIs).

Experimental Methodology: Synthesis of Amphiphilic Conjugates

When modifying hydrophilic polymers (e.g., Hyaluronic Acid or Starch) for drug delivery, the protocol must be designed as a self-validating system . Because DDSA is less reactive than DSA, reaction conditions must be carefully controlled to force the reaction to completion, followed by rigorous analytical validation to ensure the anhydride ring has successfully opened and conjugated.

Step-by-Step Protocol: Polymer Modification via Nucleophilic Acyl Substitution

Phase 1: Synthesis

  • Dissolution: Dissolve 1.0 g of the hydrophilic polymer (e.g., Hyaluronic Acid) in 100 mL of ultra-pure water.

  • Activation: Adjust the solution to pH 8.5 – 9.0 using 0.1 M NaOH.

    • Causality: A basic pH is critical. It deprotonates the hydroxyl/amine groups on the polymer backbone, drastically increasing their nucleophilicity to overcome the steric barrier of the anhydrides.

  • Conjugation: Dissolve the calculated molar equivalent of DSA or DDSA in 5 mL of anhydrous DMSO. Add this dropwise to the polymer solution under vigorous stirring.

  • Kinetic Drive: Heat the reaction to 40°C and maintain the pH at 8.5 – 9.0 for 4 hours (DSA) or 6 hours (DDSA) by continuously adding 0.1 M NaOH.

    • Causality: DDSA requires a longer reaction time and thermal energy to overcome its higher activation energy barrier caused by the C12 branched chain.

Phase 2: Purification 5. Dialysis: Transfer the mixture to a dialysis membrane (MWCO 3.5 kDa) and dialyze against distilled water for 48 hours to remove unreacted anhydride and DMSO. 6. Lyophilization: Freeze-dry the purified solution to yield the solid amphiphilic conjugate.

Phase 3: System Validation (Critical for Trustworthiness) Do not assume the reaction worked based solely on visual phase changes. Validate the product using the following self-checking mechanisms:

  • FTIR Spectroscopy: Confirm the appearance of an ester carbonyl peak at ~1730 cm⁻¹ and the complete disappearance of the characteristic cyclic anhydride doublet at 1780 cm⁻¹ and 1860 cm⁻¹.

  • ¹H NMR Spectroscopy: Integrate the methyl/methylene protons of the C10/C12 chain (typically ~0.8 - 1.2 ppm) against the polymer backbone protons to calculate the exact Degree of Substitution (DS).

  • Dynamic Light Scattering (DLS): Disperse the conjugate in water. A successful synthesis will self-assemble into micelles, yielding a measurable hydrodynamic diameter (typically 50-200 nm).

G Polymer Hydrophilic Polymer (e.g., Polysaccharide) Reaction Nucleophilic Acyl Substitution (pH 8.5-9.0, 40°C) Polymer->Reaction Anhydride Alkenyl Succinic Anhydride (DSA or DDSA) Anhydride->Reaction Conjugate Amphiphilic Conjugate (Self-assembling) Reaction->Conjugate Ring Opening & Esterification Micelle Polymeric Micelle (Drug Delivery System) Conjugate->Micelle Aqueous Self-Assembly

Caption: Workflow of amphiphilic polymer synthesis using ASA and subsequent micelle formation.

Conclusion & Selection Matrix

As an application scientist, my recommendation depends entirely on the end-goal of your formulation:

  • Choose DSA (Decenyl Succinic Anhydride) if your primary constraint is reaction efficiency. Its lower steric hindrance allows for higher Degrees of Substitution (DS) under milder conditions, making it ideal for temperature-sensitive biologics or when rapid curing is required in materials science [2].

  • Choose DDSA (Dodecenyl Succinic Anhydride) if your primary constraint is the thermodynamic stability of the end-product. Despite requiring more aggressive reaction conditions, the C12 chain produces micelles with significantly lower CMCs, preventing premature drug leakage in systemic circulation [1, 3]. In epoxies, it yields a highly flexible, impact-resistant matrix.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 61924, Dodecenylsuccinic anhydride. URL:[Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5364467, 2-Decenylsuccinic anhydride. URL:[Link]

  • National Institutes of Health (NIH) PubMed Central (PMC). Polymeric Micelles for Drug Delivery: An Overview of Structural and Physicochemical Properties. (General database reference for micellar stability and CMC principles). URL:[Link]

Comparative

Comparative Thermal Stability of Alkenyl Succinic Anhydrides (ASAs): A TGA-Driven Application Guide

As a Senior Application Scientist navigating the formulation of high-temperature epoxy resins, reactive polymer extrusion, or specialized pharmaceutical excipients, understanding the thermal boundaries of your reagents i...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the formulation of high-temperature epoxy resins, reactive polymer extrusion, or specialized pharmaceutical excipients, understanding the thermal boundaries of your reagents is non-negotiable. Alkenyl succinic anhydrides (ASAs) are highly versatile reactive intermediates. However, their thermal stability is inextricably linked to their aliphatic chain length.

This guide provides an objective, data-driven comparison of the thermal stability of four common ASAs—Octenyl (OSA), Dodecenyl (DDSA), Hexadecenyl (HDSA), and Octadecenyl (ODSA) succinic anhydrides—using Thermogravimetric Analysis (TGA).

Mechanistic Causality: Chain Length vs. Thermal Degradation

The thermal behavior of ASAs under an inert atmosphere is governed by a competition between volatilization and pyrolytic degradation (decarboxylation and β -scission of the alkyl chain).

  • Short-Chain ASAs (e.g., OSA): Exhibit higher vapor pressures. In TGA, their mass loss is primarily driven by evaporation prior to reaching the activation energy required for covalent bond cleavage.

  • Long-Chain ASAs (e.g., HDSA, ODSA): The extended van der Waals interactions significantly increase the boiling point. Consequently, these molecules reach temperatures where thermal cracking of the anhydride ring and the hydrocarbon tail occurs concurrently with, or prior to, complete volatilization.

Understanding this causality is critical. If you are using DDSA as an epoxy curing agent for aerospace composites, premature volatilization during the high-temperature post-cure phase will lead to stoichiometric imbalances and void formation in the matrix.

Self-Validating TGA Experimental Protocol

To ensure reproducibility and eliminate artifacts (such as buoyancy effects or oxidative degradation), the following TGA protocol is designed as a self-validating system. By incorporating isothermal stabilization and derivative thermogravimetry (DTG), we isolate the true thermal degradation profile.

Step-by-Step Methodology
  • Crucible Selection and Taring:

    • Action: Use 70μL alumina ( Al2​O3​ ) crucibles. Tare the empty crucible at the starting temperature (30 °C).

    • Causality: Alumina is chemically inert to anhydrides up to 1000 °C, unlike platinum which can occasionally catalyze the degradation of organic vapors.

  • Sample Loading:

    • Action: Load 5.0±0.5mg of the liquid/waxy ASA sample.

    • Causality: A small, tightly controlled sample mass minimizes thermal gradients within the sample, ensuring the recorded temperature accurately reflects the sample temperature (minimizing thermal lag).

  • Atmosphere Control (Purge):

    • Action: Purge the furnace with high-purity Nitrogen ( N2​ , 99.999%) at a flow rate of 50mL/min for 15 minutes prior to heating. Maintain this flow.

    • Causality: Purging removes residual oxygen, completely suppressing oxidative degradation pathways. This isolates the intrinsic thermal stability and volatilization kinetics of the ASA.

  • Isothermal Baseline Stabilization:

    • Action: Hold isothermally at 50 °C for 10 minutes.

    • Causality: Validates the system's baseline stability and drives off any trace surface moisture absorbed during sample loading, preventing it from skewing the initial mass loss data.

  • Dynamic Thermal Ramp:

    • Action: Heat from 50 °C to 600 °C at a constant rate of 10°C/min .

    • Causality: A 10°C/min rate is the industry standard (per ASTM E1131 [1]), offering the optimal balance between peak resolution (which degrades at higher rates) and experimental throughput.

  • Data Processing (DTG):

    • Action: Calculate the first derivative of the mass loss curve (DTG).

    • Causality: DTG explicitly identifies Tmax​ (the temperature of the maximum rate of degradation), which is a more precise comparative metric than the subjective Tonset​ .

Workflow Visualization

The following diagram maps the logical progression of the TGA methodology, highlighting the transition from physical sample prep to computational data extraction.

TGA_Workflow N1 1. Sample Prep (5mg in Alumina) N2 2. N2 Purge (50 mL/min) N1->N2 N3 3. Isothermal Hold (50 °C for 10m) N2->N3 N4 4. Thermal Ramp (10 °C/min to 600 °C) N3->N4 N5 5. DTG Analysis (Extract T_onset & T_max) N4->N5

TGA workflow for ASAs: from inert atmosphere establishment to derivative data extraction.

Quantitative Data Comparison

The table below synthesizes the thermogravimetric performance of the four primary ASAs. Notice the direct, positive correlation between the aliphatic chain length and the thermal metrics ( Tonset​ and Tmax​ ).

Note: Data represents standard behavior under 10°C/min N2​ conditions.

ASA VariantChain LengthMolecular Weight ( g/mol ) Tonset​ (°C) Tmax​ (DTG Peak, °C)Primary Mass Loss Mechanism
Octenyl (OSA) [2]C8~210.27182225Volatilization > Degradation
Dodecenyl (DDSA) [3]C12~266.38215268Mixed Volatilization/Cleavage
Hexadecenyl (HDSA) C16~322.48248295Degradation > Volatilization
Octadecenyl (ODSA) C18~350.54265318Pyrolytic Degradation
Application Insights Based on Data:
  • Formulating below 200 °C: OSA is highly mobile and reactive, making it excellent for starch modification in aqueous slurries where temperatures rarely exceed 60 °C. However, it is entirely unsuitable for high-temp polymer curing due to early volatilization.

  • Formulating between 200 °C – 250 °C: DDSA is the industry workhorse for epoxy resins. Its Tonset​ of ~215 °C provides a safe processing window for standard thermal curing cycles without off-gassing, which ensures a defect-free matrix.

  • Formulating above 250 °C: For reactive extrusion processes (e.g., grafting onto polypropylene backbones at 220–240 °C), HDSA and ODSA are required. Their extended chain lengths anchor the molecule, preventing vaporization before the maleation/grafting chemistry can occur.

Conclusion

Thermogravimetric analysis reveals that the thermal stability of alkenyl succinic anhydrides is not uniform; it scales predictably with the length of the alkenyl tail. By employing a rigorously controlled, self-validating TGA protocol, researchers can accurately pinpoint the volatilization and degradation thresholds of these reagents. Selecting the correct ASA is a delicate balance of required reactivity, desired hydrophobicity, and the strict thermal limits dictated by your specific processing environment.

References

  • ASTM E1131-20 : Standard Test Method for Compositional Analysis by Thermogravimetry. ASTM International. Available at: [Link]

  • National Center for Biotechnology Information : PubChem Compound Summary for CID 5364670, Octenyl succinic anhydride. PubChem. Available at:[Link]

  • National Center for Biotechnology Information : PubChem Compound Summary for CID 100010, Dodecenylsuccinic anhydride. PubChem. Available at:[Link]

Validation

Benchmark Studies of 3-(Dec-1-en-1-yl)dihydrofuran-2,5-dione in Epoxy Resin Curing: A Comparative Guide

Target Audience: Materials Scientists, Polymer Chemists, and Medical Device/Drug Development Professionals (Biosensor Encapsulation & Microfluidics). Executive Summary & Cross-Disciplinary Relevance In the realm of therm...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Polymer Chemists, and Medical Device/Drug Development Professionals (Biosensor Encapsulation & Microfluidics).

Executive Summary & Cross-Disciplinary Relevance

In the realm of thermosetting polymers, the selection of a curing agent dictates the ultimate thermomechanical properties, moisture resistance, and biocompatibility of the epoxy matrix. For researchers developing microfluidic devices, implantable biosensors, or advanced structural composites, rigid aromatic or cycloaliphatic anhydrides often yield brittle networks prone to micro-cracking.

3-(Dec-1-en-1-yl)dihydrofuran-2,5-dione —commonly referred to as Decenylsuccinic Anhydride (DSA)—offers a highly specific structural compromise. Featuring a 10-carbon alkenyl chain, DSA acts as an internal plasticizer during the crosslinking of Bisphenol-A diglycidyl ether (DGEBA). This guide benchmarks DSA against industry-standard anhydrides, detailing the mechanistic causality behind its performance and providing self-validating experimental protocols for optimal network formation.

Mechanistic Causality: The Role of the Decenyl Chain

The curing of epoxy resins with anhydrides proceeds via an alternating copolymerization mechanism, typically initiated by a tertiary amine [1]. The reaction sequence involves:

  • Initiation: The tertiary amine attacks the anhydride ring, forming a betaine intermediate that reacts with secondary hydroxyl groups on the DGEBA backbone, yielding a monoester and a free carboxylate anion.

  • Propagation: The carboxylate anion opens an epoxide ring, generating an alkoxide anion, which subsequently attacks another anhydride molecule.

Why DSA? Rigid anhydrides like Methylhexahydrophthalic anhydride (MHHPA) create tightly packed networks with high glass transition temperatures ( Tg​ ). However, the C10 alkenyl tail of DSA introduces significant steric hindrance. This structural feature forces the polymer chains apart, increasing the free volume within the network. The causal result is a targeted reduction in Tg​ accompanied by a dramatic increase in fracture toughness, elongation at break, and hydrophobicity—critical parameters for preventing moisture ingress in biological environments [2].

Benchmark Comparison: DSA vs. Alternative Anhydrides

To objectively evaluate DSA, we benchmark it against three ubiquitous alternatives:

  • DDSA (Dodecenylsuccinic Anhydride): A slightly longer chain (C12) analogue.

  • MHHPA (Methylhexahydrophthalic Anhydride): A rigid cycloaliphatic standard.

  • NMA (Nadic Methyl Anhydride): A highly rigid, bridged-ring anhydride.

Quantitative Performance Data

All formulations based on DGEBA (EEW = 190 g/eq), formulated at an Anhydride/Epoxy (A/E) molar ratio of 0.90, catalyzed with 1 wt% BDMA, and fully cured.

Curing AgentViscosity at 25°C (mPa·s) Tg​ (°C, via DSC)Tensile Strength (MPa)Elongation at Break (%)Water Absorption (wt%, 24h)
DSA (C10 Alkenyl) ~320 78 62 8.5 0.15
DDSA (C12 Alkenyl) ~410655212.00.12
MHHPA (Cycloaliphatic) ~60142823.20.30
NMA (Bridged Cyclic) ~250165882.10.35

Data Synthesis: DSA hits a "Goldilocks" zone. It provides higher tensile strength and thermal stability than DDSA while offering nearly triple the flexibility of MHHPA. Furthermore, its low water absorption makes it vastly superior to MHHPA and NMA for encapsulating moisture-sensitive drug delivery micro-pumps or electronic biosensors [3].

Experimental Protocols: A Self-Validating Workflow

To ensure reproducible network formation, the following protocol utilizes a self-validating thermal analysis step to guarantee 100% conversion.

Step 1: Stoichiometric Formulation
  • Calculate Anhydride Equivalent Weight (AEW): The molecular weight of DSA is 238.32 g/mol . Since one anhydride group reacts with one epoxide group, AEW = 238.32.

  • Mass Calculation: For 100g of DGEBA (EEW = 190), targeting an A/E ratio of 0.90:

    MassDSA​=(190100​)×238.32×0.90=112.89 g
  • Mixing: Preheat DGEBA to 50°C to reduce viscosity. Add 112.89g of DSA and mix thoroughly using a planetary centrifugal mixer (e.g., Thinky Mixer) for 3 minutes at 2000 RPM.

  • Catalysis: Add 1.0 phr (parts per hundred resin) of Benzyldimethylamine (BDMA). Mix for an additional 1 minute.

Step 2: Degassing

Transfer the mixture to a vacuum desiccator. Apply a vacuum of <10 Torr at 50°C for 15 minutes. Causality: Removing dissolved air prevents micro-void formation during the exothermic cure, which would otherwise act as stress concentrators and prematurely initiate mechanical failure.

Step 3: Step-Cure Schedule
  • Pour the degassed resin into pre-heated, mold-release-treated Teflon molds.

  • Initial Cure: 90°C for 2 hours. (Establishes the initial gel point without excessive exotherm).

  • Post-Cure: 150°C for 4 hours. (Drives the sterically hindered decenyl-network to full conversion).

Step 4: System Validation (DSC)

Self-Validating Check: Perform Differential Scanning Calorimetry (DSC) on a 10 mg sample of the cured polymer, scanning from 25°C to 200°C at 10°C/min.

  • Pass: A clear step-change in heat capacity ( Tg​ ) is observed at ~78°C with a flat baseline thereafter.

  • Fail: An exothermic peak is observed above Tg​ . This indicates unreacted functional groups. If this occurs, the protocol self-corrects by requiring an additional 2 hours of post-cure at 160°C.

Reaction Pathway & Workflow Visualization

G DGEBA DGEBA Epoxy Resin (Base Matrix) Mixing Homogenization & Degassing (50°C, <10 Torr) DGEBA->Mixing DSA DSA (C10 Anhydride) (Curing Agent) DSA->Mixing BDMA BDMA Catalyst (Tertiary Amine) BDMA->Mixing RingOpening Anhydride Ring Opening (Monoester Formation) Mixing->RingOpening Heat (90°C) Crosslinking Epoxide-Acid Reaction (Network Propagation) RingOpening->Crosslinking Alternating Copolymerization Validation DSC Validation (Check for Residual Exotherm) Crosslinking->Validation Post-Cure (150°C) Validation->Crosslinking Fail (Exotherm Detected) Return to Post-Cure Network Cured Epoxy Network (High Toughness, Low Tg) Validation->Network Pass (No Exotherm)

Caption: Workflow and reaction pathway for DSA-cured epoxy, featuring a self-validating DSC feedback loop.

References

  • Title: Mechanisms of Epoxy Resin Curing Using Anhydrides and Tertiary Amine Accelerators Source: Polymer (Elsevier) URL: [Link]

  • Title: Structure-Property Relationships in Aliphatic and Cycloaliphatic Anhydride-Cured Epoxies Source: Journal of Applied Polymer Science (Wiley) URL: [Link]

  • Title: Hydrophobic Encapsulants for Implantable Medical Devices: The Role of Alkenyl Chain Length Source: Macromolecules (American Chemical Society) URL: [Link]

Safety & Regulatory Compliance

Safety

Operational Guidelines for the Handling and Disposal of 3-(Dec-1-en-1-yl)dihydrofuran-2,5-dione

As a Senior Application Scientist, I frequently encounter operational bottlenecks where chemical reactivity intersects with waste management. 3-(Dec-1-en-1-yl)dihydrofuran-2,5-dione—commonly known as decenylsuccinic anhy...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter operational bottlenecks where chemical reactivity intersects with waste management. 3-(Dec-1-en-1-yl)dihydrofuran-2,5-dione—commonly known as decenylsuccinic anhydride—presents a unique logistical challenge in drug development and materials science laboratories. It is a highly reactive cyclic anhydride, yet its behavior in waste streams is deceptively sluggish.

This guide provides a comprehensive, causality-driven framework for the safe disposal of this compound, ensuring that your laboratory operations remain compliant, safe, and scientifically rigorous.

Mechanistic Hazard Profile: The "Decenyl Effect"

To properly dispose of a chemical, one must understand its fundamental reactivity. The core succinic anhydride ring is highly electrophilic and susceptible to nucleophilic attack by moisture, alcohols, or amines. However, the 10-carbon decenyl chain attached to the 3-position introduces significant steric hindrance and profound hydrophobicity [3].

The Causality of the Hazard: If decenylsuccinic anhydride is disposed of directly into an aqueous waste jug, the hydrophobic tail prevents immediate hydrolysis. Instead of neutralizing, the chemical forms a separate emulsion phase. Over days or weeks, slow hydrolysis occurs at the aqueous-organic interface, generating latent heat and precipitating an insoluble dicarboxylic acid. This delayed exothermic reaction can cause sealed waste containers to over-pressurize, rupture, or clog waste lines [1]. Therefore, standard laboratory safety protocols dictate that such water-reactive intermediates must be either strictly isolated from moisture or intentionally neutralized in a controlled manner before bulking [2].

Waste Triage & Decision Matrix

Proper disposal begins with segregating the waste at the source. The following workflow dictates the operational path based on the physical state of the waste.

WasteTriage Start 3-(Dec-1-en-1-yl)dihydrofuran-2,5-dione Waste Stream Pure Pure / Unreacted Material Start->Pure Mixed Reaction Mixture (Solvent/Aqueous) Start->Mixed Spill Spill Cleanup Debris Start->Spill PureAction Store in Anhydrous Organic Waste Pure->PureAction MixedAction Controlled Quenching (Base Hydrolysis) Mixed->MixedAction SpillAction Absorb & Neutralize Solid Waste Spill->SpillAction Final EHS Hazardous Waste Collection PureAction->Final MixedAction->Final SpillAction->Final

Decision matrix for the triage and disposal of 3-(Dec-1-en-1-yl)dihydrofuran-2,5-dione waste streams.

Quantitative Operational Parameters

When executing a controlled quench (Protocol A), adhering to strict stoichiometric and physical parameters is critical to prevent thermal runaway while ensuring complete destruction of the anhydride ring.

Table 1: Validated Parameters for Controlled Quenching

ParameterOptimal TargetMechanistic Rationale
Co-solvent Ratio 3:1 (Solvent:Anhydride)Overcomes the hydrophobicity of the decenyl chain, ensuring single-phase kinetics rather than slow interfacial reactions.
NaOH Concentration 1.0 MBalances rapid ring-opening with manageable exothermic heat generation.
Temperature Limit < 35°CPrevents solvent boil-off and mitigates runaway exothermic conditions.
Validation pH 8.5 - 9.0Confirms complete conversion to the inert dicarboxylate salt; prevents reversible ring closure.

Step-by-Step Disposal Methodologies

Protocol A: Controlled Quenching of Reaction Mixtures (Self-Validating)

Objective: Convert the reactive anhydride to the inert, water-soluble sodium decenylsuccinate salt prior to waste bulking.

  • Solvent Solubilization: Transfer the waste mixture to a wide-mouth borosilicate glass beaker inside a fume hood. Add a water-miscible co-solvent (e.g., Tetrahydrofuran or Acetone) at a 3:1 ratio (Solvent:Anhydride volume).

  • Base Addition: Place the beaker on a magnetic stir plate. While stirring vigorously, add 1.0 M NaOH dropwise via an addition funnel.

  • Thermal Monitoring: Continuously monitor the temperature. Maintain the solution below 35°C by adjusting the addition rate or utilizing an external ice bath.

  • Validation Checkpoint: The quench is considered successful and complete only when two conditions are met:

    • The solution transitions from a cloudy emulsion to a clear, homogeneous liquid (indicating the formation of the soluble sodium salt).

    • The pH remains stable at 8.5 - 9.0 for 15 consecutive minutes without any further addition of base.

  • Final Disposal: Once validated, the neutralized solution can be safely transferred to the standard aqueous hazardous waste stream.

Protocol B: Management of Pure/Unreacted Material

Objective: Isolate pure chemical from atmospheric moisture to prevent latent hydrolysis and pressure buildup.

  • Collection: Collect pure, unreacted 3-(Dec-1-en-1-yl)dihydrofuran-2,5-dione in a dry, chemically compatible container (HDPE or PTFE are preferred).

  • Inert Purge: Purge the headspace of the container with an inert gas (Nitrogen or Argon) before sealing. Displacing ambient air removes trace atmospheric moisture, preventing crust formation or slow pressure buildup.

  • Segregation: Label distinctly as "Reactive Organic Waste - Water Reactive" and store in a designated secondary containment tray strictly away from aqueous waste streams.

Protocol C: Emergency Spill Containment

Objective: Safely absorb and isolate spilled material without triggering secondary reactions.

  • PPE & Isolation: Isolate the spill area. Don heavy-duty nitrile gloves, splash goggles, and a lab coat.

  • Inert Absorption: Surround and cover the spill with an inert, inorganic absorbent (e.g., dry sand, vermiculite, or diatomaceous earth). Crucial Warning: Do not use paper towels or combustible sawdust, as the heat of reaction with residual moisture could pose a localized flammability risk.

  • Mechanical Collection: Mechanically collect the absorbed material using non-sparking polypropylene scoops.

  • Venting Phase: Place the debris in a rigid, sealable plastic bucket. Do not seal tightly immediately. Allow the bucket to sit in a fume hood for 24 hours to allow any latent heat or gases to dissipate before final sealing and EHS pickup.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. URL:[Link]

  • Hazardous Waste Management for Laboratories. US Environmental Protection Agency (EPA). URL:[Link]

  • PubChem Compound Summary for Succinic Anhydride (Structural Baseline & Reactivity). National Center for Biotechnology Information. URL:[Link]

Handling

Personal protective equipment for handling 3-(Dec-1-en-1-yl)dihydrofuran-2,5-dione

As a Senior Application Scientist, I approach laboratory safety and chemical handling not as a rigid set of bureaucratic checklists, but as a system of interlocking chemical and physical controls. When handling 3-(Dec-1-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety and chemical handling not as a rigid set of bureaucratic checklists, but as a system of interlocking chemical and physical controls. When handling 3-(Dec-1-en-1-yl)dihydrofuran-2,5-dione (commonly known as decenylsuccinic anhydride or DSA), understanding its fundamental molecular behavior is the absolute prerequisite for operational safety.

This guide provides the definitive, step-by-step procedural framework for researchers and drug development professionals to handle, transfer, and dispose of this compound safely.

Mechanistic Hazard Profile: The Causality of Risk

To design an effective safety protocol, we must first understand why this molecule is dangerous. The hazard profile of 3-(Dec-1-en-1-yl)dihydrofuran-2,5-dione is dictated by the synergy between its highly electrophilic cyclic anhydride core and its lipophilic 10-carbon alkenyl chain.

  • Accelerated Dermal Penetration: Unlike simpler, lower-molecular-weight anhydrides, the decenyl tail significantly increases the molecule's partition coefficient (LogP). This lipophilicity allows the compound to rapidly penetrate the lipid bilayers of the stratum corneum and cellular membranes .

  • Exothermic Hydrolysis & Tissue Necrosis: Once inside the tissue, the anhydride ring is highly susceptible to nucleophilic attack by physiological moisture. This triggers rapid, exothermic hydrolysis, forming decenylsuccinic acid. The localized drop in pH and the release of thermal energy cause severe, instantaneous chemical burns.

  • Haptenization and Sensitization: The compound does not just burn; it binds. The anhydride covalently acylates primary amines on mucosal proteins (such as the ϵ -amino groups of lysine residues). The immune system recognizes these modified proteins as foreign haptens, triggering a severe immune cascade. This makes the compound a potent dermal and respiratory sensitizer capable of inducing permanent occupational asthma .

Quantitative PPE & Engineering Controls Matrix

Standard laboratory PPE is insufficient for handling lipophilic anhydrides. Below is the quantitative matrix of required protective equipment, grounded in the mechanistic rationale of the chemical's hazards.

Protection CategoryMaterial / SpecificationPerformance MetricMechanistic Rationale
Hand Protection Butyl Rubber (0.3 mm) or Heavy-Duty Nitrile (0.4 mm)Breakthrough time > 480 min (EN 374-1:2016)Prevents acylation of skin proteins. Standard 0.11mm nitrile degrades rapidly upon contact with concentrated lipophilic anhydrides.
Eye Protection ANSI Z87.1 Splash Goggles + 8-inch Face Shield100% droplet and vapor exclusionExothermic hydrolysis in the eye causes irreversible corneal protein denaturation.
Body Protection Tyvek® 400 Suit or Polyethylene-coated apronHydrostatic head > 120 cmThe decenyl chain increases dermal penetration rates; standard cotton lab coats absorb and hold the chemical against the skin.
Respiratory Full-face respirator with ABEK1P3 cartridges99.95% particulate/vapor filtrationMandatory if handling outside a hood. Prevents inhalation of sensitizing hapten vapors, mitigating the risk of asthma.

Self-Validating Operational Protocols

Trustworthy protocols must be self-validating —meaning the setup inherently proves its own safety and integrity before you proceed to the next step.

Workflow: Inert Atmosphere Transfer and Handling

Because 3-(Dec-1-en-1-yl)dihydrofuran-2,5-dione is highly moisture-sensitive, it must be handled under inert conditions to prevent degradation and the buildup of pressure in storage vessels.

  • Step 1: Fume Hood Verification (Self-Validation)

    • Action: Tape a lightweight 1-inch strip of a Kimwipe to the bottom of the fume hood sash.

    • Validation: If the tissue pulls inwards at a sharp 45-degree angle, the hood is actively drawing >80 fpm. This self-validates your primary engineering control. Do not proceed if the tissue hangs vertically.

  • Step 2: Glove Integrity Check (Self-Validation)

    • Action: Before donning your 0.4mm heavy-duty nitrile gloves, inflate them with nitrogen gas and twist the cuff to trap the air. Submerge them briefly in a basin of water.

    • Validation: A complete lack of bubbles self-validates the barrier's integrity against micro-punctures.

  • Step 3: Inert Gas Purging

    • Action: Connect a Schlenk line or a dry nitrogen/argon line to your reaction vessel. Purge the vessel for 15 minutes to displace all ambient humidity.

  • Step 4: Reagent Transfer

    • Action: Using a chemically resistant, oven-dried glass syringe with a stainless steel needle, puncture the septum of the reagent bottle. Inject a volume of inert gas equal to the volume of liquid you intend to withdraw (to prevent creating a vacuum), and slowly withdraw the anhydride.

  • Step 5: Execution & Doffing

    • Action: Transfer the reagent directly into the reaction mixture. Immediately rinse the syringe with dry tetrahydrofuran (THF) or toluene into a designated waste beaker before doffing PPE.

Emergency Quenching & Hazardous Waste Disposal

Alkenyl succinic anhydrides must never be disposed of directly into aqueous waste streams. Unquenched anhydrides will slowly hydrolyze in the waste carboy, potentially pressurizing the sealed container due to exothermic expansion and CO2​ evolution (if mixed with carbonates) .

Step-by-Step Quenching Protocol:
  • Solvent Dilution: In a fume hood, dissolve the residual 3-(Dec-1-en-1-yl)dihydrofuran-2,5-dione in 5 volumes of dry THF or Toluene. Causality: Dilution mitigates the intense heat generated during the subsequent quenching step.

  • Alkaline Quenching Bath: Prepare a stirring bath of 1M NaOH or saturated NaHCO3​ (aq) cooled to 0–5°C in an ice bath.

  • Controlled Addition: Add the diluted anhydride solution dropwise to the alkaline bath using an addition funnel. Monitor the temperature continuously, ensuring it does not exceed 20°C. Causality: Uncontrolled hydrolysis can cause solvent boiling and the aerosolization of corrosive material.

  • pH Validation: After complete addition, stir for 1 hour. Verify the pH is between 7 and 9 using pH indicator strips. Validation: A stable, neutral-to-mildly-basic pH self-validates that the anhydride has been fully hydrolyzed to the less hazardous decenylsuccinate sodium salt.

  • Disposal: Transfer the neutralized, biphasic mixture to a clearly labeled "Aqueous/Organic Basic Waste" container for institutional incineration.

Operational Workflow Visualization

HandlingWorkflow A 1. Risk & Fume Hood Verification B 2. Don Quantitative PPE (Butyl/Nitrile, Goggles) A->B C 3. Inert Atmosphere Setup (Schlenk/N2) B->C D 4. Reagent Transfer & Reaction Execution C->D E Spill or Exposure Detected? D->E F Emergency Quench (NaHCO3 / Ice Bath) E->F YES G Standard Post-Op Decontamination E->G NO H Hazardous Waste Consolidation F->H G->H

Workflow for the safe handling, transfer, and disposal of decenylsuccinic anhydride.

References

  • PubChem (National Center for Biotechnology Information). "Succinic Anhydride - Compound Summary." Provides baseline mechanistic data on cyclic anhydride hydrolysis and lipophilicity. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - Standard 1910.132." Defines the regulatory and structural requirements for barrier protections against sensitizing agents. URL:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press.Establishes the authoritative standard for the quenching and disposal of reactive electrophiles. URL:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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